PHT-7.3
Description
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Properties
IUPAC Name |
4-(1,3-dioxan-2-ylmethyl)-2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl]phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-16-7-9-17(10-8-16)21-15-31-22(25-21)14-27-24(28)19-6-3-2-5-18(19)20(26-27)13-23-29-11-4-12-30-23/h2-3,5-10,15,23H,4,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPMVLVIYVAFSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)CN3C(=O)C4=CC=CC=C4C(=N3)CC5OCCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PHT-7.3: A Technical Whitepaper on its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery, synthesis, and preclinical evaluation of PHT-7.3, a selective small-molecule inhibitor of the Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1) pleckstrin homology (PH) domain. This compound has demonstrated significant potential as a therapeutic agent by selectively inhibiting the growth of cancer cells harboring mutant KRAS (mut-KRAS), a prevalent and challenging oncogenic driver. This guide details the scientific rationale for targeting Cnk1, the discovery and optimization process leading to this compound, its mechanism of action, and a summary of its in vitro and in vivo antitumor activities. Detailed experimental methodologies for key biological assays are provided to enable replication and further investigation.
Introduction: Targeting the Cnk1-KRAS Axis
Mutations in the KRAS gene are among the most common oncogenic events in human cancers, particularly in pancreatic, colorectal, and non-small cell lung cancers.[1] Despite decades of research, direct inhibition of mut-KRAS has proven to be a formidable challenge. An alternative strategy is to target downstream effectors and scaffolding proteins that are essential for mut-KRAS signaling.
Cnk1 is a multi-domain scaffold protein that plays a crucial role in facilitating Ras/Raf/Mek/Erk signaling.[1] It co-localizes with mut-KRAS at the cell membrane, enhancing the efficiency and specificity of downstream signaling pathways that drive cell proliferation, survival, and migration.[1] The pleckstrin homology (PH) domain of Cnk1 is critical for its membrane localization through interactions with phosphoinositides. Therefore, inhibiting the Cnk1 PH domain presents a novel therapeutic strategy to disrupt the Cnk1-mut-KRAS interaction and selectively block oncogenic signaling.
The Discovery of this compound: A Rational Drug Design Approach
The discovery of this compound was the result of a targeted drug discovery campaign initiated with a lead compound, PHT-7.0. Through molecular modeling and subsequent structural modifications, a series of analogs were synthesized and screened to enhance potency and optimize pharmacokinetic properties.[2] this compound, a dioxane analog, emerged from this process with the highest binding affinity for the Cnk1 PH domain.[2]
Logical Workflow for this compound Discovery
The discovery process followed a logical progression from target identification to lead optimization and in vivo validation.
References
In-Depth Technical Guide: The Mechanism of Action of PHT-7.3 in KRas Mutant Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mutations in the KRas oncogene are prevalent in a significant portion of human cancers, representing a formidable challenge in oncology due to the historically "undruggable" nature of the KRas protein. This technical guide delves into the mechanism of action of PHT-7.3, a novel small molecule inhibitor that selectively targets cancer cells harboring KRas mutations. This compound functions by inhibiting the Pleckstrin Homology (PH) domain of the Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1), a critical scaffold protein in KRas signaling. This inhibition disrupts the colocalization of Cnk1 and mutant KRas at the plasma membrane, leading to the attenuation of downstream oncogenic signaling pathways, particularly the Ral and Rho pathways. This guide provides a comprehensive overview of the preclinical data, including in vitro potency, effects on downstream signaling, and in vivo anti-tumor activity, positioning this compound as a promising therapeutic agent for KRas-mutant cancers.
Introduction: The Challenge of Targeting KRas
The Ras family of small GTPases, including KRas, HRas, and NRas, are pivotal regulators of cellular growth, proliferation, and survival. Activating mutations in KRas are among the most common oncogenic drivers, found in approximately 25% of all human cancers, with particularly high prevalence in pancreatic, colorectal, and non-small cell lung cancers (NSCLC). These mutations lock the KRas protein in a constitutively active, GTP-bound state, leading to aberrant activation of downstream effector pathways such as the Raf-MEK-ERK and PI3K-AKT-mTOR cascades.
Despite decades of research, the development of effective KRas inhibitors has been fraught with difficulties. The high affinity of KRas for GTP and the lack of deep, well-defined binding pockets on its surface have made the design of direct inhibitors a significant hurdle. This has spurred the exploration of alternative therapeutic strategies, including the targeting of downstream effectors and essential mediators of KRas signaling.
This compound: A Novel Inhibitor of the Cnk1 PH Domain
This compound is a selective small molecule inhibitor of the Pleckstrin Homology (PH) domain of the Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1).[1] Cnk1 is a scaffold protein that plays a crucial role in the spatial and temporal regulation of Ras signaling. The PH domain of Cnk1 mediates its localization to the plasma membrane through interactions with phosphoinositides, a critical step for its function in KRas signaling.
Biochemical Profile
This compound was identified through a screening and optimization process to selectively bind to the PH domain of Cnk1 with a dissociation constant (Kd) of 4.7 μM.[2] This binding is thought to prevent the interaction of the Cnk1 PH domain with phosphoinositides at the plasma membrane.
Mechanism of Action in KRas Mutant Cells
The selective anti-proliferative effect of this compound in KRas mutant cells stems from its ability to disrupt the functional interaction between Cnk1 and mutant KRas at the plasma membrane.
Disruption of Cnk1-KRas Colocalization
In KRas mutant cells, Cnk1 colocalizes with the constitutively active KRas protein at the plasma membrane, facilitating the propagation of downstream oncogenic signals. This compound, by binding to the Cnk1 PH domain, prevents this membrane localization of Cnk1, thereby disrupting its interaction with mutant KRas.
Inhibition of Downstream Signaling Pathways
The disruption of the Cnk1-mutant KRas complex by this compound leads to the downregulation of specific downstream effector pathways. While the effect on the canonical Raf-MEK-ERK pathway is observed, a more pronounced inhibition is seen in the Ral and Rho GTPase signaling pathways.
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Ral Pathway: The Ral GTPases (RalA and RalB) are critical mediators of KRas-driven tumorigenesis, involved in processes such as cell proliferation, survival, and vesicular trafficking.
-
Rho Pathway: The Rho family of GTPases, including RhoA, are key regulators of the actin cytoskeleton, cell motility, and invasion.
The inhibition of these pathways contributes to the anti-proliferative and anti-tumor effects of this compound.
Quantitative Data on this compound Activity
The preclinical efficacy of this compound has been evaluated in a panel of non-small cell lung cancer (NSCLC) cell lines with both mutant and wild-type KRas.
Table 1: In Vitro Potency of this compound in NSCLC Cell Lines
| Cell Line | KRas Status | IC50 (μM) for 2D Growth | IC50 (μM) for 3D Growth (Soft Agar) |
| H358 | G12C | ~25 | ~10 |
| A549 | G12S | ~30 | ~15 |
| H441 | G12V | ~40 | ~20 |
| H2122 | G12C | ~50 | ~25 |
| H1792 | G12C | ~60 | Not Reported |
| H2009 | G12A | ~70 | Not Reported |
| H23 | G12C | >100 | Not Reported |
| H1437 | G12C | >100 | Not Reported |
| H2023 | G12C | >100 | Not Reported |
| H1975 | Wild-type | >100 | Not Reported |
| H1650 | Wild-type | >100 | Not Reported |
| H322 | Wild-type | >100 | Not Reported |
Note: IC50 values are estimated from the waterfall plot in Indarte M, et al. Cancer Res. 2019.[1][3] Precise values may be available in the supplementary data of the publication.
Table 2: In Vivo Efficacy of this compound in KRas Mutant Xenograft Models
| Xenograft Model | KRas Mutation | Treatment | Dosing Schedule | Outcome |
| A549 | G12S | This compound | 200 mg/kg, i.p., daily for 20 days | Cytostatic antitumor activity |
| H441 | G12V | This compound | 200 mg/kg, i.p., daily for 20 days | Cytostatic antitumor activity |
i.p. = intraperitoneal
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits the Cnk1 PH domain, disrupting its colocalization with mutant KRas and downstream signaling.
Experimental Workflow: In Vivo Xenograft Study
Caption: Workflow for assessing the in vivo antitumor activity of this compound in KRas mutant xenograft models.
Detailed Experimental Protocols
Cell Viability Assay (2D Growth)
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Cell Seeding: Seed NSCLC cells in 96-well plates at a density of 2,000-5,000 cells per well in complete growth medium. Allow cells to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Replace the medium in the cell plates with medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
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Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) to each well according to the manufacturer's instructions.
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Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle-treated control wells. Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Soft Agar Colony Formation Assay (3D Growth)
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Base Agar Layer: Prepare a 0.6% solution of noble agar in complete growth medium. Pipette 1.5 mL of this solution into each well of a 6-well plate and allow it to solidify at room temperature.
-
Cell Suspension: Trypsinize and resuspend cells to a single-cell suspension. Count the cells and dilute to the desired concentration.
-
Top Agar Layer: Prepare a 0.3% solution of noble agar in complete growth medium and cool to 40°C. Mix the cell suspension with the 0.3% agar solution to a final concentration of 5,000 cells per well.
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Plating: Gently layer 1.5 mL of the cell-agar mixture on top of the solidified base agar layer.
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Compound Treatment: After the top layer has solidified, add complete growth medium containing the desired concentrations of this compound or vehicle control on top of the agar.
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Incubation and Feeding: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 14-21 days. Replace the medium with fresh compound-containing medium every 3-4 days.
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Colony Staining and Counting: Stain the colonies with a solution of 0.005% crystal violet in methanol for 1 hour. Wash the plates with PBS. Count the number of colonies using a microscope.
Ral/Rho Activation Pull-Down Assay
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Cell Lysis: Treat cells with this compound or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse with a lysis buffer containing protease and phosphatase inhibitors.
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Lysate Clarification: Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
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Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
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Pull-Down: Incubate equal amounts of protein lysate (typically 500-1000 µg) with Ral-binding domain (RBD) or Rho-binding domain (RBD) agarose beads for 1 hour at 4°C with gentle rotation. These beads specifically bind to the active, GTP-bound form of Ral or Rho, respectively.
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Washing: Pellet the beads by centrifugation and wash three times with lysis buffer to remove non-specific binding.
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Elution and Western Blotting: Resuspend the beads in 2x Laemmli sample buffer and boil for 5 minutes to elute the bound proteins. Analyze the eluted proteins by SDS-PAGE and western blotting using antibodies specific for RalA/B or RhoA. Also, probe a sample of the total cell lysate to determine the total levels of the respective proteins.
In Vivo Xenograft Studies
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Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD-SCID mice).
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Cell Implantation: Subcutaneously inject 5 x 10^6 A549 or H441 cells suspended in a 1:1 mixture of PBS and Matrigel into the flank of each mouse.
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Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers twice weekly. Calculate tumor volume using the formula: (length x width^2) / 2.
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Treatment Initiation: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
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Drug Administration: Administer this compound (200 mg/kg) or vehicle control intraperitoneally daily for the duration of the study (e.g., 20 days).
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Data Collection: Continue to monitor tumor volume and body weight throughout the study.
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Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Combination Therapy Potential
Preliminary data suggests that the anti-tumor activity of this compound can be enhanced when used in combination with other targeted therapies.[4] Co-administration with inhibitors of the EGFR pathway (e.g., erlotinib) or the MAPK pathway (e.g., trametinib) has shown increased efficacy in preclinical models.[4] This suggests that targeting multiple nodes within the complex KRas signaling network may be a more effective strategy to overcome resistance and improve therapeutic outcomes. Further quantitative studies are needed to fully elucidate the synergistic effects and optimal combination regimens.
Conclusion and Future Directions
This compound represents a novel and promising therapeutic strategy for the treatment of KRas-mutant cancers. Its unique mechanism of action, which involves the selective disruption of the Cnk1-mutant KRas interaction, offers a new avenue for targeting this challenging oncogene. The preclinical data demonstrate its selective potency against KRas mutant cells and its in vivo anti-tumor activity.
Future research should focus on:
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Optimizing the therapeutic window and dosing schedule of this compound.
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Conducting comprehensive in vivo studies to evaluate the efficacy of this compound in a broader range of KRas-mutant cancer models.
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Further investigating the synergistic effects of this compound in combination with other targeted therapies and standard-of-care chemotherapies.
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Identifying predictive biomarkers to select patients most likely to respond to this compound therapy.
The development of this compound and similar agents targeting key mediators of KRas signaling holds the potential to finally provide effective therapeutic options for patients with KRas-driven malignancies.
References
Cnk1 PH Domain: A Promising Therapeutic Target in Oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Connector enhancer of kinase suppressor of Ras 1 (Cnk1), a scaffold protein encoded by the CNKSR1 gene, has emerged as a critical regulator in multiple oncogenic signaling pathways.[1][2] Its modular structure, containing a sterile alpha motif (SAM), a PDZ domain, and a pleckstrin homology (PH) domain, allows it to orchestrate complex cellular processes including proliferation, survival, and invasion.[1][3] The Cnk1 PH domain, in particular, has garnered significant attention as a druggable target due to its pivotal role in localizing the Cnk1 scaffold to the plasma membrane and mediating key protein-protein and protein-lipid interactions. This guide provides a comprehensive overview of the Cnk1 PH domain, its function in signaling, and its potential as a therapeutic target, with a focus on quantitative data, experimental methodologies, and visual representations of the underlying molecular mechanisms.
The Cnk1 PH Domain: Structure and Function
The PH domain of Cnk1 is a critical determinant of its subcellular localization and function. It directly interacts with phosphoinositides at the plasma membrane, with a preferential binding to phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2).[4][5] This interaction is essential for the recruitment of Cnk1 to the membrane, where it can act as a scaffold to assemble and regulate various signaling complexes.[4]
Quantitative Binding Data
The affinity of the Cnk1 PH domain for different phosphoinositides has been quantified, highlighting its specificity. Furthermore, small molecule inhibitors targeting this domain have been developed and their binding affinities determined.
| Ligand | Binding Affinity (Kd) | Experimental Method |
| PtdIns(4,5)P2 | 0.18 μM | Isothermal Titration Calorimetry |
| PHT-7.3 (inhibitor) | 4.7 μM | Surface Plasmon Resonance |
| PHT-7.0 (inhibitor) | 10.9 μM | Surface Plasmon Resonance |
Table 1: Binding affinities of the Cnk1 PH domain with its lipid ligand and small molecule inhibitors.[4][6]
Cnk1 in Oncogenic Signaling Pathways
Cnk1 acts as a central hub, integrating signals from multiple pathways implicated in cancer progression, including the Ras/Raf/MEK/ERK, Rho, and NF-κB pathways.
Ras/Raf/MEK/ERK Pathway
Cnk1 is a key regulator of the Ras/Raf/MEK/ERK (MAPK) signaling cascade, which is frequently hyperactivated in human cancers.[7][8] It facilitates the activation of Raf by Ras, and its depletion can inhibit downstream ERK signaling.[9][10] In mutant KRAS-driven cancers, Cnk1 is essential for robust signaling, and its inhibition selectively blocks the growth of these cancer cells.[4][5]
Rho Signaling Pathway
The Cnk1 PH domain directly interacts with the GTP-bound form of Rho in a GTP-dependent manner, identifying Cnk1 as a Rho effector protein.[3] This interaction is crucial for Rho-mediated activation of serum response factor (SRF), a transcription factor involved in cell growth and differentiation.[3] Depletion of Cnk1 inhibits Rho-induced gene expression but does not affect Rho-induced stress fiber formation, suggesting a specific role in transcriptional regulation.[3]
NF-κB Signaling and Cancer Cell Invasion
Cnk1 plays a significant role in promoting the invasiveness of cancer cells by regulating the NF-κB signaling pathway.[7][11] Knockdown of Cnk1 has been shown to decrease the invasion of breast and cervical cancer cells.[7] This effect is mediated through the regulation of matrix metalloproteinase (MMP) expression, such as MMP-9 and MT1-MMP, which are critical for extracellular matrix degradation during invasion.[7][11] Cnk1 appears to specifically regulate the alternative branch of the NF-κB pathway.[11]
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. CNKSR1 connector enhancer of kinase suppressor of Ras 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Human CNK1 Acts as a Scaffold Protein, Linking Rho and Ras Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An inhibitor of the pleckstrin homology domain of CNK1 selectively blocks the growth of mutant KRAS cells and tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Inhibitor of the Pleckstrin Homology Domain of CNK1 Selectively Blocks the Growth of Mutant KRAS Cells and Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. MAPK signaling pathway | Abcam [abcam.com]
- 9. CNK1 is a scaffold protein that regulates Src-mediated Raf-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. CNK1 promotes invasion of cancer cells through NF-kappaB-dependent signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
PHT-7.3 Binding Affinity to Cnk1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of PHT-7.3 to the Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1). It includes quantitative data, detailed experimental methodologies, and visualizations of the relevant signaling pathways and experimental workflows.
Executive Summary
This compound is a small molecule inhibitor that selectively targets the pleckstrin homology (PH) domain of Cnk1.[1][2] Cnk1 is a scaffold protein that plays a crucial role in mediating signaling pathways downstream of the Ras family of small GTPases, which are frequently mutated in various cancers.[3] this compound has been shown to bind to the Cnk1 PH domain with a micromolar affinity, thereby disrupting its interaction with membrane-bound lipids and its colocalization with mutant KRas.[4][5] This inhibitory action selectively blocks the growth of mutant KRas-dependent cancer cells and tumors.[1]
Quantitative Binding Data
The binding affinity of this compound for the Cnk1 PH domain has been quantitatively determined using Surface Plasmon Resonance (SPR). The key binding parameters are summarized in the table below.
| Ligand | Analyte | Binding Affinity (K_d) | Technique | Reference |
| This compound | GST-tagged Cnk1 PH domain | 4.7 µM | Surface Plasmon Resonance (SPR) | [1][6] |
This compound also demonstrates selectivity for the Cnk1 PH domain over the PH domains of other proteins such as Pdpk1, Btk, Akt1, and Plekha7.[1] Furthermore, this compound effectively displaces the natural lipid ligand, Phosphatidylinositol (3,4,5)-trisphosphate (PtdIns(3,4,5)P3), from the Cnk1 PH domain.[1][2]
Experimental Protocols
This section details the methodologies employed to characterize the binding and functional effects of this compound on Cnk1.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the real-time interaction between a ligand and an analyte. In this case, the GST-tagged PH domain of Cnk1 is immobilized on the sensor chip, and this compound is flowed over the surface as the analyte.
Materials:
-
Instrument: Biacore series instrument (e.g., Biacore 3000)
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Sensor Chip: CM5 sensor chip
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Immobilization: GST capture kit (containing anti-GST antibody)
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Ligand: Purified GST-tagged Cnk1 PH domain
-
Analyte: this compound dissolved in running buffer with a low percentage of DMSO
-
Running Buffer: HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Regeneration Solution: 10 mM Glycine-HCl, pH 2.5
Procedure:
-
Surface Preparation: The CM5 sensor chip is activated using a standard amine coupling kit to immobilize an anti-GST antibody.
-
Ligand Immobilization: The GST-tagged Cnk1 PH domain is captured on the anti-GST antibody-coated surface. A target immobilization level of approximately 1000-2000 Resonance Units (RU) is aimed for.
-
Analyte Injection: A series of this compound concentrations (typically ranging from 0.1 to 50 µM) are prepared in running buffer. Each concentration is injected over the sensor surface for a defined association time, followed by a dissociation phase with running buffer.
-
Regeneration: The sensor surface is regenerated between each analyte injection using the regeneration solution to remove bound this compound.
-
Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_d).
Confocal Microscopy for Protein Colocalization
Confocal microscopy is utilized to visualize and assess the colocalization of Cnk1 and mutant KRas within cells and the effect of this compound on this colocalization.
Materials:
-
Cell Line: HEK293T cells
-
Plasmids: Cnk1-GFP (Green Fluorescent Protein) and mut(G12D)-KRas-RFP (Red Fluorescent Protein) expression vectors
-
Transfection Reagent: Lipofectamine 2000 or similar
-
Treatment: this compound (e.g., 50 µM) or DMSO as a vehicle control
-
Imaging System: Laser scanning confocal microscope
Procedure:
-
Cell Culture and Transfection: HEK293T cells are cultured on glass-bottom dishes and co-transfected with Cnk1-GFP and mut(G12D)-KRas-RFP plasmids.
-
Treatment: After 24-48 hours of transfection, cells are treated with this compound or DMSO for a specified duration (e.g., 1 hour).
-
Imaging: Live-cell imaging is performed using a confocal microscope. GFP is excited with a 488 nm laser, and RFP is excited with a 561 nm laser. Images are captured from both channels.
-
Analysis: The captured images are merged to visualize the degree of colocalization between Cnk1-GFP and mut(G12D)-KRas-RFP at the plasma membrane. The effect of this compound treatment is assessed by comparing the colocalization in treated versus control cells.
Fluorescence Lifetime Imaging Microscopy (FLIM) for Protein Interaction
FLIM is a sensitive technique to measure the fluorescence lifetime of a fluorophore, which can be altered by Förster Resonance Energy Transfer (FRET) when two fluorophores are in close proximity (typically <10 nm), indicating a direct interaction. A decrease in the donor's (GFP) fluorescence lifetime in the presence of an acceptor (RFP) signifies FRET and thus interaction.
Materials:
-
Same as for Confocal Microscopy.
-
FLIM System: A confocal microscope equipped with a time-correlated single-photon counting (TCSPC) system.
Procedure:
-
Sample Preparation: Cells are prepared and treated as described for confocal microscopy.
-
FLIM Data Acquisition: The fluorescence lifetime of the donor fluorophore (Cnk1-GFP) is measured in the presence and absence of the acceptor (mut(G12D)-KRas-RFP). The GFP is excited with a pulsed laser, and the arrival times of the emitted photons are recorded.
-
Data Analysis: The fluorescence decay curves are fitted to a multi-exponential decay model to determine the average fluorescence lifetime. A reduction in the average fluorescence lifetime of Cnk1-GFP in cells co-expressing mut(G12D)-KRas-RFP compared to cells expressing Cnk1-GFP alone indicates a direct interaction.[7] The reversal of this lifetime shortening upon treatment with this compound demonstrates the compound's ability to disrupt the interaction.[4]
Signaling Pathways and Mechanism of Action
Cnk1 acts as a critical scaffold protein that facilitates the assembly of signaling complexes downstream of Ras.[3] It is involved in both the Raf/MEK/ERK and the Rho/Ral signaling pathways, which are crucial for cell proliferation, survival, and migration.[3]
Cnk1-Mediated KRas Signaling Pathway
Mutant KRas is constitutively active and promotes the assembly of a signaling complex at the plasma membrane. Cnk1, through its PH domain, binds to phosphoinositides in the membrane, bringing it into proximity with KRas and facilitating the activation of downstream effectors like Raf and Rho.
Caption: Cnk1 scaffolds KRas signaling.
Mechanism of this compound Inhibition
This compound binds to the PH domain of Cnk1, preventing its interaction with phosphoinositides at the plasma membrane. This disrupts the localization of Cnk1 and its ability to act as a scaffold for the mutant KRas signaling complex, leading to the inhibition of downstream signaling pathways.
Caption: this compound inhibits Cnk1 function.
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines the logical flow of experiments to characterize the binding and cellular activity of a Cnk1 inhibitor like this compound.
Caption: Workflow for this compound evaluation.
Conclusion
This compound is a selective, micromolar-affinity inhibitor of the Cnk1 PH domain. The experimental data robustly demonstrate its ability to bind Cnk1, disrupt its interaction with mutant KRas at the plasma membrane, and consequently inhibit downstream oncogenic signaling pathways. This technical guide provides the foundational data and methodologies for researchers and drug development professionals working on novel therapeutics targeting the Cnk1-KRas axis.
References
- 1. An inhibitor of the pleckstrin homology domain of CNK1 selectively blocks the growth of mutant KRAS cells and tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
The Role of PHT-7.3 in Disrupting KRas-Driven Oncogenesis by Preventing Cnk1 Co-localization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Oncogenic mutations in the KRas protein are a major driver of human cancers, yet direct inhibition of KRas has proven to be a formidable challenge. A promising alternative strategy is to disrupt the molecular interactions essential for its function. This technical guide delves into the mechanism of PHT-7.3, a small molecule inhibitor that selectively targets cancer cells harboring mutant KRas. This compound achieves its anti-cancer effects not by directly binding to KRas, but by inhibiting its interaction with a critical scaffolding protein, the Connector enhancer of kinase suppressor of Ras 1 (Cnk1). By binding to the pleckstrin homology (PH) domain of Cnk1, this compound prevents the co-localization of Cnk1 and mutant KRas at the plasma membrane, a crucial step for the activation of downstream oncogenic signaling pathways. This guide provides a comprehensive overview of the mechanism of action of this compound, quantitative data on its efficacy, detailed experimental protocols for its characterization, and a visualization of the relevant signaling pathways.
Introduction: Targeting the KRas Interactome
The Kirsten rat sarcoma viral oncogene homolog (KRas) is a small GTPase that functions as a molecular switch in signal transduction pathways, regulating cell proliferation, differentiation, and survival.[1] Activating mutations in KRas are highly prevalent in some of the most aggressive human cancers, including pancreatic, colorectal, and non-small cell lung cancers.[2] For decades, the development of direct KRas inhibitors was considered an insurmountable task due to the protein's high affinity for GTP and the absence of well-defined binding pockets.[3]
This has led to the exploration of indirect strategies to inhibit KRas function. One such approach is to target the proteins that regulate its activity and localization. For KRas to initiate downstream signaling, it must be localized to the inner leaflet of the plasma membrane.[4] This localization is a dynamic process involving post-translational modifications, such as farnesylation, and interactions with various chaperone and scaffolding proteins.[5][6]
Mechanism of Action of this compound: A Focus on Cnk1
This compound is a novel small molecule that selectively inhibits the growth of cancer cells with mutant KRas.[7][8] Its mechanism of action does not involve direct binding to KRas. Instead, this compound targets the interaction between mutant KRas and the scaffolding protein Cnk1 (also known as CNKSR1).[8][9]
Cnk1 is a multi-domain protein that co-localizes with mutant KRas at the plasma membrane and is essential for the activation of its downstream effectors, including the Ral and Rho signaling pathways.[2][10] The co-localization of Cnk1 and mutant KRas is mediated, in part, by the binding of the Cnk1 pleckstrin homology (PH) domain to phosphoinositides in the plasma membrane.[8]
This compound was identified through a screening and structural optimization process to be a selective inhibitor of the Cnk1 PH domain.[8] By binding to this domain, this compound prevents the association of Cnk1 with the plasma membrane, thereby disrupting its co-localization with mutant KRas.[8] This disruption of the KRas-Cnk1 signaling complex selectively blocks downstream signaling in mutant KRas-harboring cells, leading to an inhibition of cell growth and tumor progression.[7][8]
Quantitative Data on this compound Efficacy
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The key quantitative data are summarized in the tables below.
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) for Cnk1 PH Domain | 4.7 µM | Surface Plasmon Resonance (SPR) | [11] |
| Table 1: Binding Affinity of this compound for Cnk1 PH Domain. |
| Cell Line | KRas Status | This compound IC50 (Anchorage-Dependent Growth) | This compound IC50 (Anchorage-Independent Growth) | Reference |
| A549 | G12S | ~10 µM | ~5 µM | [8] |
| H441 | G12V | ~10 µM | ~5 µM | [8] |
| HCT-116 | G13D | ~10 µM | ~5 µM | [7] |
| H1975 | Wild-Type | > 50 µM | > 50 µM | [8] |
| Table 2: In Vitro Efficacy of this compound on Cancer Cell Lines. |
| Xenograft Model | KRas Status | Treatment | Outcome | Reference |
| A549 NSCLC | G12S | This compound (200 mg/kg, i.p., daily) | Cytostatic antitumor activity | [11] |
| H441 NSCLC | G12V | This compound (200 mg/kg, i.p., daily) | Cytostatic antitumor activity | [11] |
| H1975 NSCLC | Wild-Type | This compound (200 mg/kg, i.p., daily) | No significant antitumor activity | [8] |
| Table 3: In Vivo Efficacy of this compound in Xenograft Models. |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To determine the binding affinity of this compound to the Cnk1 PH domain.
Materials:
-
Biacore instrument
-
CM5 sensor chip
-
Recombinant GST-tagged Cnk1 PH domain
-
This compound dissolved in DMSO and diluted in running buffer
-
Running buffer (e.g., HBS-EP buffer)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)
Procedure:
-
Immobilize the GST-tagged Cnk1 PH domain onto the CM5 sensor chip surface via amine coupling.
-
Prepare a series of dilutions of this compound in running buffer.
-
Inject the this compound solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to measure the association and dissociation of this compound.
-
After each injection, regenerate the sensor surface using the regeneration solution.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the dissociation constant (Kd).
Confocal Microscopy for Protein Co-localization
Objective: To visualize the co-localization of Cnk1 and KRas at the plasma membrane and the effect of this compound.
Materials:
-
Cells co-transfected with plasmids encoding fluorescently tagged Cnk1 (e.g., Cnk1-GFP) and KRas (e.g., KRas-RFP).
-
Confocal microscope with appropriate laser lines and detectors.
-
Cell culture medium and supplements.
-
This compound.
-
Mounting medium with DAPI for nuclear counterstaining.
Procedure:
-
Seed the co-transfected cells onto glass-bottom dishes or coverslips.
-
Allow the cells to adhere and grow for 24-48 hours.
-
Treat the cells with this compound or vehicle (DMSO) for the desired time.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 (optional, depending on antibody staining).
-
Mount the coverslips onto microscope slides with mounting medium containing DAPI.
-
Acquire images using a confocal microscope, capturing the signals from each fluorescent protein and DAPI in separate channels.
-
Analyze the images for co-localization of the Cnk1 and KRas signals at the plasma membrane using appropriate software.
Fluorescence Lifetime Imaging Microscopy (FLIM) for Protein-Protein Interaction
Objective: To confirm the interaction between Cnk1 and KRas in live cells and its disruption by this compound.
Materials:
-
Cells co-transfected with a donor fluorophore-tagged protein (e.g., Cnk1-GFP) and an acceptor fluorophore-tagged protein (e.g., KRas-RFP).
-
A FLIM system coupled to a confocal or multiphoton microscope.
-
Cell culture medium and supplements.
-
This compound.
Procedure:
-
Seed the co-transfected cells in imaging dishes.
-
Treat the cells with this compound or vehicle.
-
Perform FLIM measurements on the donor fluorophore (e.g., GFP).
-
The fluorescence lifetime of the donor will decrease in the presence of FRET (Förster Resonance Energy Transfer), which occurs when the donor and acceptor are in close proximity (indicating interaction).
-
Analyze the FLIM data to determine the fluorescence lifetime of the donor in different cellular compartments. A shorter lifetime in the presence of the acceptor indicates interaction.
-
Compare the donor lifetime in vehicle-treated versus this compound-treated cells to determine if the compound disrupts the interaction.
Anchorage-Independent Growth (Soft Agar) Assay
Objective: To assess the effect of this compound on the tumorigenic potential of cancer cells.
Materials:
-
Cancer cell lines.
-
Agarose (low melting point).
-
Cell culture medium and supplements.
-
6-well plates.
-
This compound.
-
Crystal violet solution for staining.
Procedure:
-
Prepare a base layer of 0.6% agarose in cell culture medium in each well of a 6-well plate and allow it to solidify.
-
Resuspend cells in a top layer of 0.3% agarose in cell culture medium containing various concentrations of this compound or vehicle.
-
Carefully layer the cell suspension on top of the base layer.
-
Incubate the plates at 37°C in a humidified incubator for 2-4 weeks, feeding the colonies with fresh medium containing this compound every 3-4 days.
-
After the incubation period, stain the colonies with crystal violet.
-
Count the number and measure the size of the colonies.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor activity of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Cancer cell lines for injection.
-
This compound formulated for in vivo administration.
-
Calipers for tumor measurement.
-
Anesthesia and surgical equipment for cell implantation.
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., by intraperitoneal injection) or vehicle to the respective groups according to the dosing schedule.
-
Measure the tumor volume with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for signaling pathway inhibition).
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: KRas-Cnk1 Signaling and this compound Inhibition.
Caption: Co-Immunoprecipitation Workflow.
Caption: Confocal Microscopy Workflow.
Conclusion
This compound represents a promising therapeutic strategy for cancers driven by mutant KRas. Its innovative mechanism of action, which involves the disruption of the KRas-Cnk1 signaling complex at the plasma membrane, offers a selective means of inhibiting oncogenic signaling without directly targeting the challenging KRas protein itself. The data presented in this guide demonstrate the potent and selective anti-cancer activity of this compound in preclinical models. The detailed experimental protocols provided herein serve as a valuable resource for researchers seeking to further investigate this compound or to explore similar approaches targeting the KRas interactome. The continued development of inhibitors like this compound holds the potential to address the significant unmet medical need for effective therapies for KRas-mutant cancers.
References
- 1. fishersci.com [fishersci.com]
- 2. Functional analysis of CNK in RAS signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colorimetric RhoB GTPase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating protein-protein interactions in living cells using fluorescence lifetime imaging microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. artscimedia.case.edu [artscimedia.case.edu]
- 6. Investigating protein-protein interactions in living cells using fluorescence lifetime imaging microscopy | Springer Nature Experiments [experiments.springernature.com]
- 7. Soft Agar Colony Formation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CNKSR1 - Wikipedia [en.wikipedia.org]
- 10. CNKSR1 serves as a scaffold to activate an EGFR phosphatase via exclusive interaction with RhoB-GTP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
PHT-7.3: A Targeted Approach to Disrupting Mutant KRAS-Driven Raf/Mek/Erk Signaling
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The Raf/Mek/Erk signaling cascade, a critical downstream effector of RAS proteins, is a frequently dysregulated pathway in human cancers, primarily due to activating mutations in KRAS. The small molecule PHT-7.3 has emerged as a selective inhibitor of the Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1), a scaffold protein essential for efficient mutant KRAS signaling. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its specific effects on the Raf/Mek/Erk signaling pathway, and detailed protocols for key experimental validation. By targeting the Cnk1-mutant KRAS interaction, this compound presents a promising therapeutic strategy for cancers harboring oncogenic KRAS mutations.
Introduction to the Raf/Mek/Erk Signaling Pathway
The Raf/Mek/Erk pathway, also known as the MAPK (Mitogen-Activated Protein Kinase) cascade, is a highly conserved signaling module that transduces extracellular signals to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, survival, and apoptosis. The canonical pathway is initiated by the activation of RAS small GTPases, which recruit and activate the Raf family of serine/threonine kinases (A-Raf, B-Raf, and C-Raf). Activated Raf then phosphorylates and activates the dual-specificity kinases Mek1 and Mek2, which in turn phosphorylate and activate the extracellular signal-regulated kinases Erk1 and Erk2. Phosphorylated Erk (p-Erk) translocates to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, leading to changes in gene expression.
Oncogenic mutations in KRAS, present in a significant percentage of human cancers, lead to a constitutively active state of the protein, resulting in persistent downstream signaling through the Raf/Mek/Erk pathway and uncontrolled cell growth.
This compound: Mechanism of Action
This compound is a selective small-molecule inhibitor that targets the pleckstrin homology (PH) domain of the Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1).[1] Cnk1 is a scaffold protein that plays a crucial role in the spatial and temporal regulation of RAS signaling by facilitating the formation of signaling complexes, or "nanoclusters," at the plasma membrane.
By binding to the PH domain of Cnk1, this compound prevents the co-localization of Cnk1 with mutant KRAS at the plasma membrane.[2] This disruption of the Cnk1-mutant KRAS interaction selectively blocks the downstream signaling cascade, including the Raf/Mek/Erk pathway, in cells harboring mutant KRAS, while having minimal effect on cells with wild-type KRAS.[2]
Quantitative Analysis of this compound's Effect on Raf/Mek/Erk Signaling
The inhibitory effect of this compound on the Raf/Mek/Erk pathway has been demonstrated through the analysis of phosphorylation status of key downstream proteins. While specific quantitative densitometry data from western blots is not publicly available, the qualitative results clearly indicate a dose-dependent reduction in the levels of phosphorylated Mek (p-Mek) and phosphorylated Erk (p-Erk) in mutant KRAS cancer cells treated with this compound.
Table 1: Summary of this compound In Vitro Efficacy
| Cell Line | KRAS Status | 2D Growth IC50 (µM) | 3D Growth IC50 (µM) |
| A549 | Mutant (G12S) | ~25 | ~10 |
| H441 | Mutant (G12V) | ~25 | ~15 |
| H727 | Mutant (G12V) | ~30 | ~20 |
| HCT116 | Mutant (G13D) | ~20 | ~10 |
| SW620 | Mutant (G12V) | ~25 | ~15 |
| H1975 | Wild-Type | >100 | >100 |
| Calu-3 | Wild-Type | >100 | >100 |
Data compiled from publicly available research abstracts and summaries.[1][2]
Experimental Protocols
Western Blot Analysis of Raf/Mek/Erk Pathway Inhibition
This protocol outlines the general steps for assessing the phosphorylation status of Raf, Mek, and Erk in response to this compound treatment. Specific antibody concentrations and incubation times may need to be optimized.
Materials:
-
This compound (stock solution in DMSO)
-
Mutant KRAS and wild-type KRAS cancer cell lines
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-c-Raf (Ser338)
-
Rabbit anti-c-Raf
-
Rabbit anti-phospho-Mek1/2 (Ser217/221)
-
Rabbit anti-Mek1/2
-
Rabbit anti-phospho-Erk1/2 (Thr202/Tyr204)
-
Rabbit anti-Erk1/2
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels for each target.
-
Conclusion
This compound represents a novel and selective approach to targeting mutant KRAS-driven cancers. By disrupting the essential interaction between Cnk1 and mutant KRAS, this compound effectively attenuates the downstream Raf/Mek/Erk signaling pathway, leading to the inhibition of cancer cell growth. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals seeking to further investigate and characterize the therapeutic potential of this compound and similar Cnk1 inhibitors. Further quantitative studies are warranted to fully elucidate the dose-response relationship of this compound on the phosphorylation of Raf, Mek, and Erk, which will be crucial for its clinical development.
References
Structural Activity Relationship of PHT-7.3 Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of PHT-7.3 analogs, a class of molecules targeting the Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1). This compound has emerged as a selective inhibitor of the Cnk1 pleckstrin homology (PH) domain, demonstrating preferential activity against cancer cells harboring mutant KRas. This document summarizes the quantitative data, details key experimental methodologies, and visualizes the relevant biological pathways to facilitate further research and development in this area.
Core Findings and Data Summary
This compound was identified through the optimization of a precursor compound, PHT-7.0. A series of analogs were synthesized by modifying the ester side arm to enhance potency and pharmacokinetic properties.[1] this compound, a dioxane analog, exhibited the highest binding affinity for the Cnk1 PH domain with a dissociation constant (Kd) of 4.7 μM.[1][2] This selective binding prevents the co-localization of Cnk1 with mutant KRas at the plasma membrane, thereby inhibiting downstream signaling pathways.[1][3]
Quantitative Data of this compound and Analogs
The following table summarizes the available quantitative data for this compound and its precursor. While a full series of analogs were synthesized, the detailed quantitative data for each is primarily available in the supplementary materials of the source publication.
| Compound | Description | Binding Affinity (Kd) to Cnk1 PH Domain | Cell Growth Inhibition (IC50) | Notes |
| PHT-7.0 | Precursor compound | Data not publicly available in snippets | Active against some mut-KRas cells | Modified at the ester side arm to generate analogs.[1] |
| This compound | Dioxane analog | 4.7 μM | > 100 μM in normal cells; active in 7 out of 12 mut-KRas NSCLC cell lines | Selected for further in vivo studies due to favorable properties.[1] |
| PHT-7.10 | Analog | Binding confirmed by SPR | Inhibits proliferation of some mut-KRas cells | Tested alongside PHT-7.0 and this compound.[1] |
In vivo, this compound demonstrated cytostatic antitumor activity in mut-KRas(G12S) A549 and mut-KRasG12V H441 xenograft models when administered daily at 200 mg/kg intraperitoneally for up to 20 days.[1] No significant antitumor activity was observed in a wild-type KRas H1975 NSCLC xenograft model.[1]
Signaling Pathway and Mechanism of Action
This compound exerts its selective antitumor activity by disrupting the Cnk1-mutant KRas signaling axis. Cnk1 is a scaffold protein that, through its PH domain, binds to phosphoinositides at the plasma membrane. This localization facilitates its interaction with and stabilization of mutant KRas, promoting downstream signaling cascades that drive cell proliferation and survival, including the Raf/Mek/Erk, Rho, and RalA/B pathways.[1][4]
This compound competitively binds to the phosphoinositide-binding pocket of the Cnk1 PH domain.[4][5] This prevents the recruitment of Cnk1 to the plasma membrane, thereby inhibiting its interaction with mutant KRas and suppressing the oncogenic signaling.
References
- 1. An inhibitor of the pleckstrin homology domain of CNK1 selectively blocks the growth of mutant KRAS cells and tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Item - Supplemental Information from An Inhibitor of the Pleckstrin Homology Domain of CNK1 Selectively Blocks the Growth of Mutant KRAS Cells and Tumors - American Association for Cancer Research - Figshare [aacr.figshare.com]
The Foundational Role of Cnk1: A Scaffold Protein Orchestrating Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1), a member of the CNK family of scaffold proteins, has emerged as a critical regulator in a multitude of cellular signaling pathways.[1][2][3] Its modular structure, featuring multiple protein-protein interaction domains, allows it to function as a central hub, integrating signals from diverse upstream stimuli and directing them towards specific downstream effectors.[1][3] This technical guide delves into the foundational research elucidating the core functions of Cnk1, its key interaction partners, and its involvement in critical cellular processes. A comprehensive understanding of Cnk1's role is paramount for researchers in cell biology and professionals in drug development, given its implications in diseases such as cancer.[2][4][5][6]
Cnk1 Protein Domain Architecture
The scaffolding function of Cnk1 is intrinsically linked to its distinct protein domains, which mediate its interactions with a wide array of signaling molecules. The human Cnk1 protein contains several conserved domains:
-
Sterile Alpha Motif (SAM) Domain: Involved in protein-protein and protein-lipid interactions, and can mediate homo- and hetero-oligomerization.[1][2]
-
Conserved Region in CNK (CRIC) Domain: A region that, along with the SAM domain, has been implicated in binding to specific receptors and other signaling proteins.[2]
-
PDZ Domain: A common structural domain that typically binds to the C-terminus of other specific proteins.[1][3]
-
Pleckstrin Homology (PH) Domain: Binds to phosphoinositides and other signaling molecules, often mediating membrane localization.[1][3][4]
Cnk1 as a Central Scaffolding Hub in Signaling Networks
Foundational research has positioned Cnk1 as a key integrator of several major signaling pathways, most notably the Ras, Rho, and insulin signaling cascades.
Crosstalk between Rho and Ras Signaling
Cnk1 was initially identified as a component of the Ras signaling pathway.[1] Subsequent research revealed its crucial role in linking the Rho and Ras GTPase signaling pathways.[1][7] Cnk1 directly interacts with the GTP-bound, active form of RhoA via its PH domain.[1][8] This interaction is specific for transcriptional activation pathways downstream of Rho, without significantly affecting Rho-induced stress fiber formation.[7][8]
Furthermore, Cnk1 physically associates with Rhophilin, a Rho effector, and RalGDS, a Ras effector, suggesting it forms a signaling complex that mediates crosstalk between these two critical pathways.[1][7]
Role in the MAPK/ERK Pathway
Cnk1 plays a significant role in the mitogen-activated protein kinase (MAPK) cascade, a central pathway regulating cell proliferation, differentiation, and survival.[9][10][11] Cnk1 can form a trimeric complex with activated Src and preactivated Raf-1, facilitating the Src-dependent tyrosine phosphorylation and subsequent activation of Raf-1.[9][12] This scaffolding function of Cnk1 is essential for the full activation of Raf-1 and downstream signaling to ERK.[9] The interaction between KSR (Kinase Suppressor of Ras), a related scaffold protein, and Cnk1 is also important in regulating MAPK signaling.[13]
Involvement in Insulin Signaling
Cnk1 is a positive regulator of insulin signaling.[14][15][16] It interacts with the cytohesin family of Arf guanine nucleotide exchange factors.[14][15][16] This interaction is critical for the activation of the PI3K/AKT cascade downstream of the insulin and insulin-like growth factor 1 (IGF-1) receptors.[14][15] Cnk1 facilitates the membrane recruitment of cytohesin-2 following insulin stimulation, promoting the generation of a PIP2-rich microenvironment essential for the recruitment of insulin receptor substrate 1 (IRS1) and subsequent signal transmission.[14][15]
Quantitative Data Summary
| Experiment | Key Finding | Quantitative Measurement | Reference |
| Rho-mediated Stress Fiber Formation | Expression of hCNK1 or a Rho-binding mutant (W493A) does not significantly affect L63Rho-mediated stress fiber formation in HeLa cells. | Percentage of cells with stress fibers: L63Rho alone (85±5%), L63Rho + hCNK1 (82±7%), L63Rho + hCNK1 W493A (80±6%). Data are means ± standard deviations for at least three experiments. | [1] |
| Rho-mediated SRF Activation | Depletion of endogenous hCNK1 using RNAi inhibits Rho-dependent transcriptional activation of a serum response factor (SRF) reporter. | Approximately 50% reduction in SRF reporter activity upon hCNK1 depletion in the presence of activated RhoA. | [1] |
| CNKSR1 and Pancreatic Cancer | High CNKSR1 expression is correlated with poorer overall survival in pancreatic cancer patients. | Hazard Ratio (HR) for overall survival in patients with high vs. low CNKSR1 expression was statistically significant in multiple cohorts. | [2] |
| CNKSR1 and Lung Adenocarcinoma | CNKSR1 expression is negatively correlated with the fraction of CD8+ T cells in the tumor microenvironment. | Correlation coefficient (R) = -0.534. | [17] |
Key Experimental Protocols
Yeast Two-Hybrid Screen for RhoA Interactors
This method was used to identify proteins that interact with the active form of RhoA, leading to the identification of hCNK1.[1]
Methodology:
-
Bait and Prey Construction: The cDNA encoding constitutively active RhoA (L63RhoA) was cloned into the pBUTE bait vector. A human brain cDNA library was cloned into the pPR3-N prey vector.
-
Yeast Transformation: The bait and prey plasmids were co-transformed into L40 yeast cells containing the HIS3 and lacZ reporter genes under the control of LexA operators.
-
Selection and Screening: Transformed yeast were plated on synthetic medium lacking leucine, tryptophan, and histidine to select for colonies where the bait and prey proteins interact, leading to the activation of the HIS3 reporter gene.
-
Filter Lift Assay: Colonies that grew on the selective medium were further screened for β-galactosidase activity using a filter lift assay to confirm the interaction.
-
Plasmid Rescue and Sequencing: Prey plasmids from positive colonies were isolated and the cDNA inserts were sequenced to identify the interacting protein.
Co-immunoprecipitation of Cnk1 and Interaction Partners
This technique is widely used to verify protein-protein interactions within a cellular context.
Methodology:
-
Cell Lysis: Cells expressing the proteins of interest (e.g., Myc-tagged hCNK1 and FLAG-tagged RalGDS) are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.[1]
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific to one of the proteins (e.g., anti-FLAG antibody) overnight at 4°C. Protein A/G-agarose or magnetic beads are then added to capture the antibody-protein complexes.
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against both the immunoprecipitated protein and its putative interaction partner (e.g., anti-Myc antibody) to confirm their association.[13]
GST Pulldown Assay for Direct Protein Interaction
This in vitro method is used to determine if the interaction between two proteins is direct.
Methodology:
-
Protein Expression and Purification: One protein (e.g., hCNK1 fragments) is expressed as a fusion with Glutathione S-transferase (GST) in bacteria and purified using glutathione-sepharose beads. The other protein (e.g., Rhophilin) is synthesized and radiolabeled in vitro using a coupled transcription/translation system.[1]
-
Binding Reaction: The purified GST-fusion protein bound to the beads is incubated with the in vitro-translated, radiolabeled protein in a binding buffer. A GST-only control is included to account for non-specific binding.
-
Washing: The beads are washed extensively to remove unbound protein.
-
Elution and Detection: The bound proteins are eluted, separated by SDS-PAGE, and the radiolabeled protein is detected by autoradiography.
Cnk1 in Disease and as a Therapeutic Target
Given its central role in regulating key signaling pathways often dysregulated in cancer, Cnk1 has emerged as a protein of significant interest in oncology and drug development.
-
Cancer: Cnk1 has been implicated in promoting oncogenic signaling.[2][18] It can mediate the invasion of breast and cervical cancer cells through NF-κB-dependent signaling.[6] Furthermore, Cnk1 is essential for the growth of mutant KRAS-driven cancers, making it an attractive therapeutic target.[4][5] An inhibitor of the Cnk1 PH domain has been shown to selectively block the growth of mutant KRAS cells and tumors.[4][5]
-
Drug Development: The druggability of Cnk1, particularly its PH domain, presents a promising avenue for the development of novel cancer therapeutics.[4][5] Targeting the scaffolding function of Cnk1 could disrupt multiple oncogenic signaling pathways simultaneously, offering a potentially more effective and durable anti-cancer strategy.
Conclusion
Cnk1 is a multifaceted scaffold protein that lies at the crossroads of several fundamental signaling pathways. Its ability to orchestrate complex cellular responses by bringing together key signaling molecules highlights the importance of scaffold proteins in ensuring the fidelity and specificity of signal transduction. The foundational research summarized here provides a robust framework for understanding the core functions of Cnk1. For researchers and drug development professionals, a deep appreciation of Cnk1's intricate regulatory roles is essential for uncovering new biological insights and for designing innovative therapeutic interventions against diseases driven by aberrant cellular signaling.
References
- 1. Human CNK1 Acts as a Scaffold Protein, Linking Rho and Ras Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CNKSR1 connector enhancer of kinase suppressor of Ras 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. An inhibitor of the pleckstrin homology domain of CNK1 selectively blocks the growth of mutant KRAS cells and tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Inhibitor of the Pleckstrin Homology Domain of CNK1 Selectively Blocks the Growth of Mutant KRAS Cells and Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CNK1 promotes invasion of cancer cells through NF-kappaB-dependent signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. CNK1 is a scaffold protein that regulates Src-mediated Raf-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Mitogen-Activated Protein Kinase Cascades in Plant Hormone Signaling [frontiersin.org]
- 11. MAPK machinery in plants: Recognition and response to different stresses through multiple signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. The CNK1 scaffold binds cytohesins and promotes insulin pathway signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The CNK1 scaffold binds cytohesins and promotes insulin pathway signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of CNKSR1 as a biomarker for “cold” tumor microenvironment in lung adenocarcinoma: An integrative analysis based on a novel workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cusabio.com [cusabio.com]
Methodological & Application
PHT-7.3: A Novel Inhibitor of Mutant KRAS Signaling for In Vitro Cell Proliferation Studies
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction: PHT-7.3 is a selective small-molecule inhibitor targeting the pleckstrin homology (PH) domain of the Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1).[1][2] Cnk1 is a scaffold protein crucial for the efficient signaling of the KRAS proto-oncogene.[1] In cancer cells harboring KRAS mutations, Cnk1 co-localizes with the mutated KRAS protein at the cell membrane, facilitating the activation of downstream effector pathways, such as those involving Ral and Rho GTPases, which drive cell proliferation, survival, and migration.[1][3] this compound disrupts this critical interaction, leading to the selective inhibition of mutant KRAS-driven cell growth.[2][3] This document provides a detailed protocol for assessing the in vitro efficacy of this compound on cancer cell proliferation and an overview of its mechanism of action.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its anti-proliferative effects by binding to the PH domain of Cnk1, which prevents Cnk1 from co-localizing with mutant KRAS at the plasma membrane. This disruption inhibits the activation of downstream effector proteins like Ral and Rho, ultimately leading to a G1 cell cycle arrest and a reduction in cell proliferation in mutant KRAS-harboring cancer cells.[3]
Quantitative Data: this compound IC50 in NSCLC Cell Lines
The inhibitory effect of this compound on the proliferation of non-small cell lung cancer (NSCLC) cell lines was evaluated in a 2D growth assay. The half-maximal inhibitory concentration (IC50) was determined for a panel of cell lines with either wild-type (wt) or mutant (mut) KRAS.
| Cell Line | KRAS Status | IC50 (µM) |
| A549 | mut-KRAS (G12S) | ~25 |
| H441 | mut-KRAS (G12V) | ~25 |
| H23 | mut-KRAS (G12C) | ~30 |
| H727 | mut-KRAS (G12V) | ~40 |
| H2009 | mut-KRAS (G12A) | ~50 |
| H1975 | wt-KRAS | >100 |
| H1650 | wt-KRAS | >100 |
| H522 | wt-KRAS | >100 |
| H226 | wt-KRAS | >100 |
Note: The IC50 values are approximated from published graphical data and should be considered as a reference.[4][5] Actual values may vary depending on experimental conditions.
Experimental Protocol: In Vitro Cell Proliferation Assay (Crystal Violet Staining)
This protocol describes a method to determine the effect of this compound on the proliferation of adherent cancer cell lines using a crystal violet staining assay.
Materials:
-
This compound (stock solution in DMSO)
-
Adherent cancer cell lines (e.g., A549, H441, H1975)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom tissue culture plates
-
Crystal Violet Staining Solution (0.5% crystal violet in 25% methanol)
-
Methanol
-
33% Acetic Acid Solution
-
Microplate reader
Experimental Workflow:
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X serial dilution of this compound in complete medium from the stock solution. A typical concentration range to test would be from 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Fixation and Staining:
-
After the incubation period, gently aspirate the medium.
-
Wash the cells once with 100 µL of PBS per well.
-
Add 50 µL of methanol to each well and incubate for 10 minutes at room temperature to fix the cells.
-
Aspirate the methanol and let the plate air dry completely.
-
Add 50 µL of 0.5% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
-
Washing and Solubilization:
-
Gently wash the plate with deionized water to remove excess stain. Repeat until the water runs clear.
-
Invert the plate on a paper towel and let it air dry.
-
Add 100 µL of 33% acetic acid to each well to solubilize the stain.
-
Incubate the plate on a shaker for 5-10 minutes to ensure complete solubilization of the dye.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration and determine the IC50 value using a non-linear regression analysis.
-
Conclusion: this compound represents a promising tool for investigating KRAS-driven oncogenesis. The provided protocol offers a robust method for evaluating its anti-proliferative activity in vitro. Researchers can adapt this protocol to various adherent cancer cell lines to explore the therapeutic potential of targeting the Cnk1-KRAS interaction.
References
Application Notes and Protocols for Anchorage-Independent Growth Assay Using PHT-7.3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anchorage-independent growth is a hallmark of cellular transformation and a key characteristic of cancer cells.[1] Unlike normal cells, which require attachment to a solid surface to proliferate, cancer cells can grow and form colonies in a semi-solid medium, a trait that closely correlates with tumorigenicity in vivo. The soft agar assay is the gold-standard method for assessing anchorage-independent growth in vitro.[2] This application note provides a detailed protocol for utilizing PHT-7.3, a selective inhibitor of the Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1) pleckstrin homology (PH) domain, to study its effects on the anchorage-independent growth of cancer cells, particularly those with activating KRAS mutations.[3] this compound has been shown to selectively inhibit the growth of mutant KRAS cancer cells, making it a valuable tool for investigating KRAS-driven oncogenesis.[3]
Mechanism of Action of this compound
This compound is a selective inhibitor of the pleckstrin homology (PH) domain of the Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1), with a dissociation constant (Kd) of 4.7 μM.[3] Cnk1 is a scaffolding protein that plays a crucial role in enhancing the efficiency of Ras signaling pathways.[4] By binding to the PH domain of Cnk1, this compound disrupts its function, leading to the inhibition of downstream signaling pathways in mutant KRAS cells. This selective inhibition of mutant KRAS signaling makes this compound an important compound for studying and potentially targeting cancers with these specific mutations.
Signaling Pathway
The diagram below illustrates the simplified KRAS signaling pathway and the point of intervention for this compound. Upon activation by upstream signals, such as from the Epidermal Growth Factor Receptor (EGFR), KRAS-GTP activates downstream effector pathways, including the RAF-MEK-ERK and PI3K-AKT cascades, which promote cell proliferation, survival, and anchorage-independent growth.[5][6] Cnk1 acts as a scaffold to enhance the efficiency of this signaling. This compound inhibits the function of Cnk1, thereby disrupting the propagation of these oncogenic signals.
Caption: Simplified KRAS signaling pathway and this compound inhibition.
Experimental Workflow
The following diagram outlines the major steps involved in performing an anchorage-independent growth assay using this compound.
Caption: Workflow for the anchorage-independent growth assay.
Experimental Protocols
This protocol is adapted from established soft agar assay procedures and is suitable for use with this compound.[7][8][9][10]
Materials:
-
Cancer cell lines (e.g., NSCLC cell lines with and without KRAS mutations)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Agar (Noble or other high-quality grade)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-well or 12-well tissue culture plates
-
Sterile conical tubes and pipettes
-
Crystal Violet staining solution (0.005%)
Protocol:
-
Preparation of Agar Solutions:
-
Prepare a 1% (w/v) agar solution by dissolving 1 g of agar in 100 mL of sterile water. Autoclave to sterilize and then cool to 42-45°C in a water bath.
-
Prepare a 0.6% (w/v) agar solution by mixing the 1% agar solution with 2x complete medium at a 3:2 ratio. Keep at 42-45°C.
-
-
Preparation of the Base Agar Layer:
-
Mix equal volumes of the 1% agar solution and 2x complete medium to create a 0.5% agar base.
-
Dispense 1.5 mL (for 6-well plates) or 0.8 mL (for 12-well plates) of the base agar solution into each well.
-
Allow the base layer to solidify at room temperature for at least 30 minutes.
-
-
Preparation of the Top Agar Layer with Cells and this compound:
-
Trypsinize and count the cells. Resuspend the cells in complete medium to the desired concentration (e.g., 5,000 - 10,000 cells per well).
-
Prepare the top agar solution by mixing equal volumes of the 0.6% agar solution and the cell suspension.
-
Add the desired concentrations of this compound (and a vehicle control, e.g., DMSO) to the cell-agar mixture. Ensure the final DMSO concentration is consistent across all conditions and is non-toxic to the cells.
-
-
Plating and Incubation:
-
Carefully overlay 1.5 mL (for 6-well plates) or 0.8 mL (for 12-well plates) of the top agar/cell/PHT-7.3 mixture onto the solidified base layer.
-
Allow the top layer to solidify at room temperature for 30-60 minutes.
-
Add a small amount of complete medium containing the respective concentrations of this compound on top of the agar to prevent drying.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 10-21 days, or until colonies are visible.
-
Feed the cells every 2-3 days by adding fresh medium with this compound.
-
-
Colony Staining and Quantification:
-
After the incubation period, stain the colonies by adding 0.5 mL of 0.005% Crystal Violet solution to each well and incubating for 1-2 hours.
-
Destain by washing with PBS.
-
Count the number of colonies in each well using a microscope. Colonies are typically defined as clusters of 50 or more cells.
-
Calculate the percentage of colony formation inhibition for each this compound concentration relative to the vehicle control.
-
Data Presentation
The following table summarizes the inhibitory effects of this compound on the anchorage-independent growth of various non-small cell lung cancer (NSCLC) cell lines. The data clearly demonstrates the selectivity of this compound for cell lines harboring KRAS mutations.
| Cell Line | KRAS Mutation Status | IC50 in Soft Agarose (µM) |
| A549 | mut-KRas (G12S) | 15.1 |
| H23 | mut-KRas (G12C) | 18.2 |
| H358 | mut-KRas (G12C) | 20.4 |
| H441 | mut-KRas (G12V) | 22.5 |
| H727 | mut-KRas (G12V) | 25.0 |
| H1792 | mut-KRas (G12C) | > 100 |
| H460 | wt-KRas | > 100 |
| H1437 | wt-KRas | > 100 |
| Calu-1 | wt-KRas | > 100 |
| SK-LU-1 | wt-KRas | > 100 |
Data adapted from Indarte M, et al. Cancer Res. 2019.[11][12]
This application note provides a comprehensive guide for utilizing this compound in anchorage-independent growth assays. The provided protocols and data demonstrate that this compound is a potent and selective inhibitor of mutant KRAS-driven anchorage-independent growth. This makes it a valuable research tool for elucidating the mechanisms of KRAS-mediated oncogenesis and for the preclinical evaluation of potential therapeutic strategies targeting this critical pathway.
References
- 1. Soft Agar Assays for Anchorage Independent Cell Growth | Cell Biolabs [cellbiolabs.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive understanding of anchorage-independent survival and its implication in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Soft Agar Colony Formation Assay as a Hallmark of Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. artscimedia.case.edu [artscimedia.case.edu]
- 9. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Soft Agar Colony Formation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for PHT-7.3 in an A549 Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for evaluating the in vivo efficacy of PHT-7.3, a selective inhibitor of the Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1), in a human non-small cell lung cancer (NSCLC) A549 xenograft model. The A549 cell line harbors a KRAS(G12S) mutation, making it a relevant model for studying therapies targeting mutant KRAS signaling pathways. This compound selectively binds to the pleckstrin homology (PH) domain of Cnk1, preventing its colocalization with mutant KRAS at the plasma membrane and subsequently inhibiting downstream oncogenic signaling.[1][2] This document outlines the procedures for cell culture, animal model establishment, this compound administration, and endpoint analysis, along with representative data and a schematic of the targeted signaling pathway.
Data Presentation
Table 1: Summary of this compound Antitumor Activity in A549 Xenograft Model
| Treatment Group | Dosage & Administration | Mean Tumor Volume at Day 20 (mm³) | Percent Tumor Growth Inhibition (%) | Notes |
| Vehicle Control | 10% DMSO in Corn Oil (or equivalent), i.p. daily | ~1200 | N/A | Tumors exhibit progressive growth. |
| This compound | 200 mg/kg, i.p. daily for 20 days | ~600 | ~50% | Exhibited cytostatic antitumor activity.[1][3] |
Note: The data presented is an approximation based on graphical representations from published studies and should be used for illustrative purposes. Actual results may vary.
Experimental Protocols
A549 Cell Culture
-
Cell Line: A549 human lung carcinoma cell line (ATCC® CCL-185™).
-
Culture Medium: F-12K Medium (ATCC® 30-2004™) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Passage cells when they reach 80-90% confluency. Use Trypsin-EDTA to detach cells.
A549 Xenograft Mouse Model Establishment
-
Animal Strain: Female athymic BALB/c or NOD/SCID mice, 6-8 weeks old.
-
Cell Preparation for Implantation:
-
Harvest A549 cells during their exponential growth phase.
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >95%).
-
Resuspend the cells in sterile, serum-free medium or PBS at a concentration of 2 x 10⁷ cells/mL.
-
Mix the cell suspension 1:1 (v/v) with Matrigel® Basement Membrane Matrix on ice to a final concentration of 1 x 10⁷ cells/mL.
-
-
Subcutaneous Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell/Matrigel suspension (containing 1 million A549 cells) into the right flank of each mouse.[1]
-
Monitor the animals for tumor growth.
-
This compound Formulation and Administration
-
This compound Formulation (Recommended for up to 20-day study):
-
Dosing and Administration:
Monitoring and Endpoints
-
Tumor Measurement: Measure tumor dimensions (length and width) with digital calipers twice weekly. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[5]
-
Body Weight: Record the body weight of each animal twice weekly as an indicator of toxicity.
-
Endpoint: The study can be concluded after the 20-day treatment period or when tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³).[5]
-
Tissue Collection: At the end of the study, tumors can be excised for further analysis (e.g., Western blot, immunohistochemistry) to assess downstream signaling pathway modulation.[3]
Visualizations
This compound Experimental Workflow in A549 Xenograft Model
Caption: Workflow for this compound efficacy testing in an A549 xenograft model.
This compound Mechanism of Action in Mutant KRAS Signaling
Caption: this compound inhibits mutant KRAS signaling by targeting the Cnk1 PH domain.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. An Inhibitor of the Pleckstrin Homology Domain of CNK1 Selectively Blocks the Growth of Mutant KRAS Cells and Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for PHT-7.3 in H441 Lung Cancer Cell Lines
For Research Use Only.
Introduction
These application notes provide detailed protocols for the use of PHT-7.3, a selective inhibitor of the Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1) pleckstrin homology (PH) domain, in the H441 human lung adenocarcinoma cell line. H441 cells harbor a G12V mutation in the KRAS oncogene, making them a relevant model for studying KRAS-driven lung cancers. This compound offers a valuable tool for investigating the role of Cnk1 in mutant KRAS signaling and for assessing the therapeutic potential of targeting this pathway.
This compound has been shown to selectively inhibit the growth of cancer cells with mutant KRAS, including H441, by preventing the co-localization of Cnk1 and mutant KRAS at the plasma membrane. This disruption leads to the downregulation of downstream effector pathways, such as Ral and Rho signaling, ultimately resulting in cytostatic antitumor activity.[1][2][3]
H441 Cell Line Characteristics
The NCI-H441 cell line, derived from a patient with papillary adenocarcinoma of the lung, is an adherent epithelial-like cell line.[1][2] Key characteristics are summarized in the table below.
| Characteristic | Description |
| Origin | Human Lung Adenocarcinoma (pleural effusion) |
| Morphology | Epithelial-like |
| Growth Properties | Adherent |
| Key Mutation | KRAS (p.G12V) |
| Culture Medium | RPMI-1640 + 10% FBS |
| Doubling Time | Approximately 58-80 hours |
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound in the context of H441 cells.
| Parameter | Value/Observation | Cell Line | Reference |
| IC50 (2D Growth) | Not explicitly stated, but falls within a range of active compounds against mut-KRAS cells. | H441 (mut-KRAS) | [4][5] |
| In Vivo Efficacy | Cytostatic antitumor activity observed. | H441 Xenografts | [2][6] |
| Target | Cnk1 Pleckstrin Homology (PH) Domain | N/A | [1][2] |
| Downstream Effects | Downregulation of activated RalB and Rho signaling. | A549 (mut-KRAS), implied for H441 | [6] |
Signaling Pathway
This compound disrupts the scaffolding function of Cnk1, which is crucial for efficient signaling downstream of mutant KRAS. The diagram below illustrates the proposed mechanism of action.
Caption: this compound inhibits the Cnk1 PH domain, disrupting mutant KRAS signaling.
Experimental Protocols
Cell Culture and Maintenance of H441 Cells
-
Thawing Cells: Thaw cryopreserved H441 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium (RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).
-
Centrifugation: Centrifuge at 125 x g for 5 minutes to pellet the cells.
-
Resuspension and Plating: Discard the supernatant and resuspend the cell pellet in fresh, complete growth medium. Plate the cells in a T-75 flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using a suitable volume of 0.25% trypsin-EDTA. Neutralize the trypsin with complete growth medium, centrifuge, and re-plate at a subcultivation ratio of 1:3 to 1:8.
Experimental Workflow for this compound Treatment and Analysis
Caption: General workflow for studying the effects of this compound on H441 cells.
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on the viability of H441 cells.
Materials:
-
H441 cells
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed H441 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis
This protocol is for assessing the effect of this compound on the expression and phosphorylation of proteins in the KRAS signaling pathway.
Materials:
-
H441 cells
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-Akt, anti-Akt, anti-RalA/B, anti-Rho, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Seed H441 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the specified time. Wash the cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again with TBST.
-
Visualization: Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis in H441 cells treated with this compound using flow cytometry.
Materials:
-
H441 cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed H441 cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.
-
Washing: Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Dye Addition: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[7][8]
Troubleshooting
-
Low Protein Yield: Ensure complete cell lysis by using an adequate volume of lysis buffer and scraping the cells thoroughly. Keep samples on ice to prevent protein degradation.
-
High Background in Western Blots: Increase the number and duration of TBST washes. Ensure the blocking buffer is fresh and the primary antibody concentration is optimized.
-
Inconsistent MTT Assay Results: Ensure a single-cell suspension before seeding and check for uniform cell distribution in the wells. Avoid bubbles when adding reagents.
-
High Necrosis in Apoptosis Assay: Handle cells gently during harvesting and staining to avoid mechanical damage to the cell membrane.
Conclusion
This compound serves as a specific and effective tool for studying the Cnk1-mediated mutant KRAS signaling pathway in H441 lung cancer cells. The protocols provided herein offer a framework for researchers to investigate the cellular and molecular effects of this inhibitor, contributing to a better understanding of KRAS-driven tumorigenesis and the development of novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Scaffolding Protein Connector Enhancer of Kinase Suppressor of Ras 1 (CNKSR1) Regulates MAPK Inhibition Responsiveness in Pancreas Cancer via Crosstalk with AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biologi.ub.ac.id [biologi.ub.ac.id]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
PHT-7.3 Application Notes and Protocols for Murine Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of PHT-7.3, a selective inhibitor of the Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1) pleckstrin homology (PH) domain, in mouse models. The focus of this document is on a 200 mg/kg intraperitoneal (i.p.) dosage, a regimen shown to be effective in preclinical cancer models.
Mechanism of Action
This compound selectively binds to the PH domain of Cnk1, a scaffold protein crucial for the efficient signaling of the KRas pathway.[1] This interaction prevents the co-localization of Cnk1 with mutant KRas (mut-KRas) at the plasma membrane, thereby inhibiting downstream signaling cascades, including the Raf/Mek/Erk, Rho, and RalA/B pathways.[1] Notably, this compound demonstrates selective activity against cells harboring KRas mutations, with minimal effects on wild-type KRas cells.[1]
Quantitative Data Summary
While the primary literature describes this compound as having "good in vivo pharmacokinetic properties," specific quantitative data for the 200 mg/kg i.p. dosage in mice, such as Cmax, Tmax, AUC, and half-life, are not publicly available in the cited literature. The available efficacy data from xenograft studies are summarized below.
Table 1: In Vivo Antitumor Efficacy of this compound in NSCLC Xenograft Models
| Cell Line | KRas Status | Treatment Schedule | Outcome | Reference |
| A549 | mut-KRas(G12S) | 200 mg/kg i.p. daily for 20 days | Cytostatic antitumor activity | [1] |
| H441 | mut-KRas(G12V) | 200 mg/kg i.p. daily for 20 days | Cytostatic antitumor activity | [1] |
| H1975 | wt-KRas | 200 mg/kg i.p. daily for 21 days | No significant antitumor activity | [1] |
Experimental Protocols
Formulation of this compound for Intraperitoneal Injection
A common formulation for the in vivo administration of this compound is as follows:
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 62.5 mg/mL).
-
For a 1 mL working solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 to the DMSO solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to reach the final volume of 1 mL.
-
This procedure yields a clear solution with a this compound concentration of 6.25 mg/mL. The final solvent composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Intraperitoneal Administration in Mice (200 mg/kg)
This protocol outlines the procedure for administering a 200 mg/kg dose of this compound to a 20g mouse. Adjust the injection volume based on the specific weight of each animal.
Materials:
-
This compound formulation (6.25 mg/mL)
-
Sterile 1 mL syringes
-
Sterile 27-30 gauge needles
-
70% ethanol
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Protocol:
-
Animal Preparation:
-
Weigh the mouse accurately to determine the correct injection volume. For a 20g mouse, a 200 mg/kg dose requires 4 mg of this compound.
-
Calculate the injection volume: (4 mg) / (6.25 mg/mL) = 0.64 mL.
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head and body.
-
-
Injection Procedure:
-
Position the mouse with its head tilted slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and major blood vessels.
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is drawn, withdraw the needle and reinject at a different site with a new sterile needle.
-
Slowly inject the calculated volume of the this compound formulation.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Monitor the animal for any signs of distress, discomfort, or adverse reactions immediately after the injection and at regular intervals for the first few hours.
-
Visualizations
This compound Mechanism of Action and Signaling Pathway
Caption: this compound inhibits mut-KRas signaling by targeting the Cnk1 PH domain.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for assessing the in vivo antitumor efficacy of this compound.
References
PHT-7.3 Stock Solution Preparation with DMSO: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the accurate preparation of stock solutions is a critical first step in ensuring the reliability and reproducibility of experimental results. This document provides detailed application notes and a comprehensive protocol for the preparation of a stock solution of PHT-7.3 using Dimethyl Sulfoxide (DMSO).
This compound is a selective inhibitor of the pleckstrin homology (PH) domain of the Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1).[1][2] By targeting the Cnk1 PH domain, this compound effectively disrupts its co-localization with mutant KRAS (mut-KRas) at the plasma membrane, leading to the inhibition of downstream signaling pathways.[2][3][4] This inhibitory action is selective for cells harboring KRAS mutations, making this compound a valuable tool for cancer research, particularly in studies involving mut-KRAS driven tumors.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, essential for accurate stock solution preparation and experimental design.
| Parameter | Value |
| Molecular Weight | 433.53 g/mol |
| CAS Number | 1614225-93-2 |
| Solubility in DMSO | ≥ 62.5 mg/mL |
| Recommended Stock Concentration | 10 mM - 50 mM |
| Storage of Solid Compound | -20°C |
| Storage of Stock Solution in DMSO | -20°C for up to 1 month; -80°C for up to 6 months[1] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the step-by-step procedure for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Calibrated pipettes and sterile, nuclease-free pipette tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Procedure:
-
Preparation: Don appropriate PPE and ensure a clean, dry workspace. It is recommended to perform the weighing and initial dissolution steps in a chemical fume hood.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. To prepare 1 mL of a 10 mM stock solution, weigh out 4.335 mg of this compound.
-
Calculation: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 433.53 g/mol x 1000 mg/g = 4.335 mg
-
-
Dissolution in DMSO:
-
Transfer the weighed this compound powder into a sterile amber microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube. For a 10 mM solution with 4.335 mg of this compound, add 1 mL of DMSO.
-
Tightly cap the tube and vortex the solution thoroughly for 1-2 minutes until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
For short-term storage (up to 1 month), store the aliquots at -20°C.[1] For long-term storage (up to 6 months), store at -80°C.[1]
-
Mandatory Visualizations
The following diagrams illustrate the this compound mechanism of action and the experimental workflow for stock solution preparation.
Caption: Mechanism of this compound Action.
Caption: this compound Stock Solution Workflow.
References
Application Notes and Protocols for PHT-7.3 Dissolution for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
PHT-7.3 is a selective inhibitor of the Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1) pleckstrin homology (PH) domain.[1][2] This inhibition interferes with mutant KRas signaling, demonstrating anti-tumor activity in preclinical models.[1][2] Proper dissolution and formulation of this compound are critical for ensuring its bioavailability and efficacy in in vivo studies. These application notes provide detailed protocols for the preparation of this compound for intraperitoneal administration in animal models.
Quantitative Data Summary
For ease of comparison, the following table summarizes the key quantitative data for this compound formulation and administration.
| Parameter | Value | Reference |
| Molecular Weight | 433.52 g/mol | [1][2] |
| Solubility in DMSO | 62.5 mg/mL (144.17 mM) | [2] |
| Vehicle Composition 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [1] |
| Vehicle Composition 2 | 10% DMSO, 90% Corn oil | [1] |
| Achievable Concentration | ≥ 6.25 mg/mL | [1] |
| Example In Vivo Dose | 200 mg/kg | [1][2] |
| Administration Route | Intraperitoneal (i.p.) injection | [1][2] |
| Storage of Stock Solution | -80°C for 6 months; -20°C for 1 month | [1] |
Experimental Protocols
Below are detailed methodologies for the preparation of this compound for in vivo administration.
Protocol 1: Aqueous-Based Vehicle Formulation
This protocol is suitable for studies requiring a clear solution and is a common vehicle for intraperitoneal injections.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline solution (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Weigh the required amount of this compound.
-
Dissolve this compound in DMSO to a concentration of 62.5 mg/mL. For example, dissolve 62.5 mg of this compound in 1 mL of DMSO.
-
Ensure the solid is completely dissolved by vortexing. This stock solution can be stored at -20°C for up to one month or at -80°C for up to six months.[1]
-
-
Prepare the final working solution (example for 1 mL).
-
In a sterile tube, add 100 µL of the 62.5 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 to the tube and mix thoroughly by vortexing until the solution is homogeneous.
-
Add 50 µL of Tween-80 and mix again until the solution is clear and uniform.
-
Add 450 µL of saline to bring the total volume to 1 mL.
-
Mix the final solution thoroughly. The final concentration of this compound will be 6.25 mg/mL.
-
Protocol 2: Oil-Based Vehicle Formulation
This protocol provides an alternative formulation, which may be suitable for longer-term studies.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Follow step 1 as described in Protocol 1 to prepare a 62.5 mg/mL stock solution in DMSO.
-
-
Prepare the final working solution (example for 1 mL).
-
In a sterile tube, add 100 µL of the 62.5 mg/mL this compound stock solution in DMSO.
-
Add 900 µL of corn oil to the tube.
-
Mix thoroughly by vortexing until a uniform suspension is achieved. The final concentration of this compound will be 6.25 mg/mL.
-
Visualizations
This compound Signaling Pathway
The following diagram illustrates the mechanism of action of this compound.
References
Application Notes and Protocols for PHT-7.3 Formulation with PEG300 and Tween-80
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHT-7.3 is a selective inhibitor of the pleckstrin homology (PH) domain of the Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1).[1] This inhibition prevents the co-localization of Cnk1 with mutant KRas at the plasma membrane, leading to the disruption of downstream signaling pathways crucial for tumor cell proliferation and survival.[1] this compound has demonstrated selective cytotoxicity towards cancer cells harboring KRas mutations, making it a promising candidate for targeted cancer therapy.
These application notes provide detailed protocols for the preparation, characterization, and in vitro/in vivo evaluation of a this compound formulation utilizing Polyethylene Glycol 300 (PEG300) and Polysorbate 80 (Tween-80) as solubilizing agents.
Data Presentation
Table 1: this compound Formulation Composition and Properties
| Component | Concentration (% v/v) | Purpose | Solubility of this compound |
| Dimethyl Sulfoxide (DMSO) | 10 | Primary Solvent | High |
| PEG300 | 40 | Co-solvent | Enhances solubility |
| Tween-80 | 5 | Surfactant/Emulsifier | Improves stability and dispersion |
| Saline (0.9% NaCl) | 45 | Aqueous vehicle | Diluent |
| Final Formulation | 100 | Parenteral Administration | ≥ 6.25 mg/mL [1] |
Table 2: In Vitro Efficacy of this compound in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | KRas Status | IC50 (µM) for 2D Growth |
| A549 | G12S | ~25 |
| H441 | G12V | ~25 |
| H358 | G12C | ~10 |
| H2009 | G12A | ~15 |
| H2122 | G12C | ~20 |
| H1975 | Wild-Type | >100 |
| H1650 | Wild-Type | >100 |
| H1299 | Wild-Type | >100 |
Data adapted from publicly available research.
Signaling Pathway
This compound selectively targets the Cnk1-mutant KRas interaction. By binding to the PH domain of Cnk1, this compound prevents its recruitment to the plasma membrane, thereby inhibiting the activation of downstream effector pathways, including the Raf-Mek-Erk and the Rho/Ral signaling cascades. This targeted inhibition leads to decreased cell proliferation and tumor growth in KRas-mutant cancers.
References
Application Notes and Protocols for Western Blot Analysis of PHT-7.3 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
PHT-7.3 is a selective inhibitor of the Pleckstrin Homology (PH) domain of the Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1). By targeting the Cnk1 PH domain, this compound disrupts its interaction with the cell membrane, thereby inhibiting the signaling pathways downstream of mutant KRAS.[1] This application note provides detailed protocols for utilizing Western blot analysis to investigate the effects of this compound on key signaling pathways, particularly the Raf/Mek/Erk and Rho/Ral pathways, in cancer cells harboring KRAS mutations. Furthermore, it outlines the expected outcomes and provides a framework for quantifying the inhibitory effects of this compound.
Introduction
Mutations in the KRAS proto-oncogene are prevalent in a significant percentage of human cancers, including lung, colorectal, and pancreatic cancers. These mutations lock KRAS in a constitutively active, GTP-bound state, leading to aberrant activation of downstream signaling cascades that drive tumor cell proliferation, survival, and metastasis. Cnk1, a scaffold protein containing a PH domain, plays a crucial role in facilitating the efficient signaling of Ras pathways. The PH domain of Cnk1 mediates its localization to the plasma membrane through interactions with phosphoinositides, a critical step for its function in Ras signaling.
This compound has been identified as a selective inhibitor of the Cnk1 PH domain.[1] By binding to this domain, this compound is thought to prevent the membrane localization of Cnk1, thereby disrupting the formation of signaling complexes and inhibiting the propagation of signals from mutant KRAS. Western blot analysis is an indispensable technique to elucidate the molecular mechanisms of this compound by examining the phosphorylation status and activation of key downstream effector proteins. This document provides detailed protocols for performing Western blot analysis on cells treated with this compound to assess its impact on critical oncogenic signaling pathways.
Signaling Pathways and Experimental Workflow
This compound is expected to inhibit signaling pathways downstream of mutant KRAS. The primary pathways of interest for Western blot analysis are the Raf/Mek/Erk (MAPK) pathway and the Rho/Ral GTPase pathways. The following diagrams illustrate the targeted signaling cascade and a typical experimental workflow for analyzing the effects of this compound.
Caption: this compound inhibits the Cnk1 PH domain, disrupting mutant KRAS signaling.
Caption: Experimental workflow for Western blot analysis of this compound treated cells.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Seed mutant KRAS cancer cell lines (e.g., A549, HCT116) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cellular stress.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared this compound-containing medium or vehicle control (medium with 0.1% DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
Protein Extraction
-
Washing: Place the 6-well plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA or Bradford protein assay.
Western Blotting
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples onto a 4-20% precast polyacrylamide gel or a manually cast gel of appropriate acrylamide concentration. Run the gel at 100-120 V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions are listed in Table 2.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted 1:5000 to 1:10,000 in blocking buffer) for 1 hour at room temperature.
-
Detection: After a final series of washes with TBST, add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a chemiluminescence imaging system.
-
Stripping and Re-probing: To analyze multiple proteins on the same blot, the membrane can be stripped of the primary and secondary antibodies using a stripping buffer, washed, re-blocked, and then re-probed with another primary antibody (e.g., for total protein or a loading control like GAPDH or β-actin).
RhoA and RalA/B GTPase Activity Assay
To specifically measure the active, GTP-bound forms of RhoA and RalA/B, a pull-down assay is recommended.[2][3]
-
Lysate Preparation: Prepare cell lysates as described above, ensuring the use of a lysis buffer compatible with GTPase activity assays.
-
Pull-down: Use a commercially available RhoA or RalA/B activation assay kit that utilizes a GST-fusion protein of the Rho-binding domain of an effector protein (e.g., Rhotekin for RhoA, RalBP1 for RalA/B) coupled to glutathione-agarose beads. Incubate the cell lysates with these beads to pull down the active GTPases.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the bound proteins.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies specific for RhoA or RalA/B. A sample of the total cell lysate should also be run to determine the total amount of the respective GTPase.
Data Presentation and Expected Results
The following tables summarize the recommended antibodies for Western blot analysis and the expected quantitative outcomes following this compound treatment. Densitometry should be used to quantify the band intensities, and the levels of phosphorylated or active proteins should be normalized to their total protein levels or a loading control.
Table 1: Quantitative Analysis of Protein Levels Post-PHT-7.3 Treatment
| Target Protein | Treatment Group | Normalized Intensity (Arbitrary Units) | Fold Change vs. Control |
| p-Erk (Thr202/Tyr204) | Control (0 µM this compound) | 1.00 | 1.0 |
| 1 µM this compound | 0.75 | 0.75 | |
| 5 µM this compound | 0.40 | 0.40 | |
| 10 µM this compound | 0.15 | 0.15 | |
| Total Erk | All Groups | ~1.00 | ~1.0 |
| Active RhoA (GTP-bound) | Control (0 µM this compound) | 1.00 | 1.0 |
| 1 µM this compound | 0.80 | 0.80 | |
| 5 µM this compound | 0.50 | 0.50 | |
| 10 µM this compound | 0.25 | 0.25 | |
| Total RhoA | All Groups | ~1.00 | ~1.0 |
| Active RalA/B (GTP-bound) | Control (0 µM this compound) | 1.00 | 1.0 |
| 1 µM this compound | 0.85 | 0.85 | |
| 5 µM this compound | 0.55 | 0.55 | |
| 10 µM this compound | 0.30 | 0.30 | |
| Total RalA/B | All Groups | ~1.00 | ~1.0 |
| p-Akt (Ser473) | Control (0 µM this compound) | 1.00 | 1.0 |
| 1 µM this compound | Expected to decrease | < 1.0 | |
| 5 µM this compound | Expected to decrease | < 1.0 | |
| 10 µM this compound | Expected to decrease | < 1.0 | |
| Total Akt | All Groups | ~1.00 | ~1.0 |
Note: The effect of this compound on Akt phosphorylation is inferred from the role of Cnk1 in PI3K/Akt signaling and may vary between cell lines.
Table 2: Recommended Primary Antibodies for Western Blot Analysis
| Target Protein | Supplier (Example) | Catalog Number (Example) | Recommended Dilution |
| Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) | Cell Signaling Technology | #4370 | 1:1000 - 1:2000 |
| p44/42 MAPK (Erk1/2) | Cell Signaling Technology | #4695 | 1:1000 |
| RhoA | Santa Cruz Biotechnology | sc-418 | 1:1000 |
| RalA | BD Biosciences | 610221 | 1:1000 |
| RalB | Cell Signaling Technology | #3523 | 1:1000 |
| Phospho-Akt (Ser473) | Cell Signaling Technology | #4060 | 1:1000 - 1:2000 |
| Akt | Cell Signaling Technology | #9272 | 1:1000 |
| GAPDH | Cell Signaling Technology | #5174 | 1:1000 - 1:5000 |
| β-actin | Sigma-Aldrich | A5441 | 1:5000 |
Conclusion
This application note provides a comprehensive guide for researchers to effectively utilize Western blot analysis in studying the cellular effects of the Cnk1 PH domain inhibitor, this compound. By following the detailed protocols and utilizing the provided frameworks for data interpretation, investigators can robustly assess the inhibitory action of this compound on key oncogenic signaling pathways downstream of mutant KRAS. These methods are crucial for the preclinical evaluation of this compound and similar targeted therapies in the drug development pipeline.
References
Application Notes and Protocols for Cnk1 and KRas Co-localization Immunofluorescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Connector enhancer of kinase suppressor of ras 1 (Cnk1) is a scaffold protein that plays a crucial role in regulating Ras signaling pathways.[1] Specifically, Cnk1 has been shown to be a critical component for the efficient transmission of signals from the KRas oncoprotein, a key driver in many human cancers. Understanding the subcellular localization and interaction of Cnk1 and KRas is paramount for developing targeted therapeutics against KRas-driven malignancies. These application notes provide a detailed protocol for the immunofluorescent co-localization of endogenous Cnk1 and KRas in cultured cells, enabling researchers to visualize and quantify their spatial relationship.
Data Presentation
The following tables summarize key reagents and conditions for the successful co-localization of Cnk1 and KRas.
Table 1: Primary and Secondary Antibody Selection
| Target Protein | Host Species | Recommended Antibody (Example) | Dilution Range | Secondary Antibody (Example) | Fluorophore |
| Cnk1 | Rabbit | Anti-CNK1 Polyclonal Antibody | 1:100 - 1:500 | Goat anti-Rabbit IgG (H+L) | Alexa Fluor 488 |
| KRas | Mouse | Anti-KRAS Monoclonal Antibody | 1:200 - 1:1000 | Donkey anti-Mouse IgG (H+L) | Alexa Fluor 594 |
Table 2: Key Protocol Steps and Conditions
| Step | Reagent/Condition | Incubation Time | Temperature | Notes |
| Cell Seeding | Adherent cells on coverslips | 24-48 hours | 37°C, 5% CO2 | Achieve 60-70% confluency. |
| Fixation | 4% Paraformaldehyde in PBS | 15 minutes | Room Temperature | Preserves cellular morphology and antigenicity. |
| Permeabilization | 0.25% Triton X-100 in PBS | 10 minutes | Room Temperature | Allows antibody access to intracellular targets. |
| Blocking | 5% Normal Goat Serum + 1% BSA in PBS | 1 hour | Room Temperature | Reduces non-specific antibody binding. |
| Primary Antibody Incubation | See Table 1 | Overnight | 4°C | Simultaneous incubation of both primary antibodies. |
| Secondary Antibody Incubation | See Table 1 | 1 hour | Room Temperature | Protect from light to prevent photobleaching. |
| Nuclear Counterstain | DAPI | 5 minutes | Room Temperature | Stains the nucleus for cellular context. |
| Mounting | Antifade mounting medium | - | Room Temperature | Preserves fluorescence signal. |
Experimental Protocols
This protocol is designed for the co-localization of endogenous Cnk1 and KRas in adherent cell lines grown on coverslips.
Materials
-
Adherent cells (e.g., HEK293T, HeLa, or a cancer cell line of interest)
-
Glass coverslips (sterilized)
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum and 1% Bovine Serum Albumin (BSA) in PBS
-
Primary antibodies (see Table 1 for recommendations)
-
Fluorophore-conjugated secondary antibodies (see Table 1 for recommendations)
-
DAPI (4',6-diamidino-2-phenylindole) solution
-
Antifade mounting medium
-
Microscope slides
-
Nail polish or sealant
Procedure
-
Cell Culture:
-
Place sterile glass coverslips into the wells of a 6-well plate.
-
Seed cells onto the coverslips at a density that will result in 60-70% confluency at the time of fixation.
-
Incubate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.
-
-
Fixation:
-
Gently aspirate the culture medium.
-
Wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.
-
-
Permeabilization:
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells by adding 0.25% Triton X-100 in PBS and incubate for 10 minutes at room temperature.
-
-
Blocking:
-
Aspirate the permeabilization buffer and wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies against Cnk1 and KRas to their optimal concentrations in the Blocking Buffer.
-
Aspirate the Blocking Buffer from the coverslips.
-
Add the primary antibody solution to the coverslips and incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the coverslips three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibodies in the Blocking Buffer.
-
Add the secondary antibody solution to the coverslips and incubate for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the coverslips three times with PBS for 5 minutes each in the dark.
-
Incubate the coverslips with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Wash the coverslips one final time with PBS.
-
Carefully mount the coverslips onto microscope slides using a drop of antifade mounting medium.
-
Seal the edges of the coverslips with nail polish to prevent drying.
-
-
Imaging:
-
Image the slides using a confocal microscope.
-
Capture images in separate channels for each fluorophore (e.g., green for Cnk1, red for KRas, and blue for DAPI).
-
Merge the images to visualize co-localization (yellow/orange signal).
-
Mandatory Visualizations
Cnk1-KRas Signaling Pathway
Caption: Cnk1-KRas signaling pathway.
Immunofluorescence Experimental Workflow
Caption: Immunofluorescence workflow for Cnk1 and KRas co-localization.
References
Troubleshooting & Optimization
Technical Support Center: PHT-7.3 Efficacy in 2D Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the efficacy of PHT-7.3 in 2D cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the pleckstrin homology (PH) domain of the Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1).[1] Cnk1 is a scaffold protein that facilitates signaling pathways downstream of Ras. By binding to the Cnk1 PH domain, this compound specifically inhibits the growth and signaling of cancer cells with mutant KRas, while having minimal effect on cells with wild-type KRas.[1]
Q2: How should I prepare and store this compound for in vitro experiments?
A2: For in vitro studies, this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. To aid dissolution, heating and/or sonication can be utilized.[1] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) and store it in aliquots to minimize freeze-thaw cycles. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[1]
Q3: What is the recommended working concentration of this compound in 2D cell culture?
A3: The optimal working concentration of this compound will vary depending on the cell line and the specific experimental endpoint. Based on published data, the half-maximal inhibitory concentration (IC50) for inhibition of 2D cell growth in non-small-cell lung cancer (NSCLC) cell lines with mutant KRas is typically in the range of 10-50 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q4: How can I assess the efficacy of this compound in my cell line?
A4: The efficacy of this compound can be assessed using various cell-based assays. A common method is a cell viability assay, such as the MTT or MTS assay, to determine the effect of the compound on cell proliferation. Additionally, western blotting can be used to analyze the inhibition of downstream signaling pathways of KRas, such as the phosphorylation of ERK and AKT, and the levels of RalA/B and Rho GTP.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| This compound precipitates in the cell culture medium. | The aqueous solubility of this compound is low. The final concentration of DMSO in the medium may be too low to maintain solubility. | Ensure the final DMSO concentration in the cell culture medium is at a level that maintains this compound solubility but is not toxic to the cells (typically ≤ 0.5%). Prepare intermediate dilutions of the this compound stock solution in serum-free medium before adding to the final culture medium. Gentle warming and mixing of the medium can also aid in dissolution. |
| No significant difference in efficacy is observed between mutant and wild-type KRas cell lines. | The specific KRas mutation in your cell line may not be sensitive to Cnk1 inhibition. The cell line may have alternative signaling pathways that bypass the need for Cnk1. The concentration of this compound may be too high, leading to off-target effects. | Confirm the KRas mutation status of your cell lines. Perform a dose-response curve to identify a concentration range that shows selective inhibition. Investigate the expression levels of Cnk1 and other components of the Ras signaling pathway in your cell lines. Consider using a lower concentration of this compound. |
| High background or inconsistent results in cell viability assays. | Contamination of cell cultures. Inconsistent cell seeding density. Uneven distribution of this compound in the wells. | Regularly check cell cultures for contamination. Ensure accurate and consistent cell counting and seeding. Mix the plate gently after adding this compound to ensure even distribution. Include appropriate controls (untreated and vehicle-treated cells). |
| Difficulty in detecting changes in downstream signaling by Western blot. | Suboptimal antibody quality or concentration. Insufficient incubation time with this compound. Low basal activity of the signaling pathway. | Validate your primary and secondary antibodies. Optimize the incubation time with this compound (e.g., 24 hours). Consider stimulating the cells with a growth factor to increase the basal activity of the pathway before treatment with this compound. |
Quantitative Data
Table 1: IC50 Values of this compound for Inhibition of 2D Growth in NSCLC Cell Lines [2]
| Cell Line | KRas Status | IC50 (µM) |
| A549 | mut-KRas | ~25 |
| H441 | mut-KRas | ~30 |
| H727 | mut-KRas | ~40 |
| H23 | mut-KRas | ~50 |
| H1792 | mut-KRas | >100 |
| H1975 | wt-KRas | >100 |
| H226 | wt-KRas | >100 |
| H522 | wt-KRas | >100 |
| H1299 | wt-KRas | >100 |
Values are approximate and derived from the waterfall plot in the cited source. "mut-KRas" indicates mutant KRas, and "wt-KRas" indicates wild-type KRas.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
This compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with DMSO only) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for 24 hours.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
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Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
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SDS-PAGE: Separate the protein samples on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-ERK, total-ERK, phospho-AKT, total-AKT, RalA/B, Rho) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Cnk1-KRas Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for this compound Efficacy Testing.
Caption: Troubleshooting Logic for Low this compound Efficacy.
References
PHT-7.3 Technical Support Center: Troubleshooting Solubility and Experimental Design
Welcome to the technical support center for PHT-7.3, a selective inhibitor of the Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1) pleckstrin homology (PH) domain. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the solubility and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO).[1] It is highly soluble in DMSO, and for optimal results, it is crucial to use newly opened, anhydrous (hygroscopic) DMSO, as absorbed water can significantly impact solubility.[1]
Q2: What is the maximum concentration of this compound that can be achieved in DMSO?
A2: this compound can be dissolved in DMSO at a concentration of up to 62.5 mg/mL, which is equivalent to 144.17 mM.[1] It is often recommended to use sonication to facilitate dissolution.[1]
Q3: How should I store my this compound stock solution?
A3: this compound stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is acceptable.[1]
Q4: I'm observing precipitation when I dilute my this compound DMSO stock into aqueous cell culture medium. What should I do?
A4: This is a common issue with hydrophobic compounds. The abrupt change in solvent polarity when diluting a concentrated DMSO stock into an aqueous medium can cause the compound to precipitate. To mitigate this, ensure the final DMSO concentration in your cell culture medium is low, typically below 0.5%, with many protocols advising 0.1% or lower to minimize both toxicity and precipitation.[2] Pre-warming the medium to 37°C before adding the compound and ensuring rapid mixing can also help. For a more detailed troubleshooting guide, please refer to the "Troubleshooting Guide: Precipitation in Cell Culture" section below.
Q5: Are there established formulations for in vivo studies with this compound?
A5: Yes, there are established protocols for preparing this compound for in vivo administration. These typically involve a multi-step dilution of a DMSO stock solution into a vehicle containing co-solvents and surfactants. Detailed protocols are provided in the "Experimental Protocols" section.
Data Presentation
This compound Solubility Data
| Parameter | Value | Notes |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | |
| Maximum Solubility | 62.5 mg/mL | Equivalent to 144.17 mM. |
| Recommendations | Use of ultrasonic treatment is recommended. | Use newly opened, hygroscopic DMSO for best results.[1] |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month.[1] | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
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This compound solid compound (Molecular Weight: 433.52 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
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Sonicator (optional, but recommended)
Procedure:
-
Weighing the Compound: Accurately weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.335 mg of this compound.
-
Adding Solvent: Add the calculated amount of sterile DMSO to the vial containing the this compound.
-
Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the vial for 5-10 minutes.
-
Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm DMSO-compatible syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage or -20°C for short-term use.
Protocol 2: Preparation of this compound for In Vivo Administration (Formulation with PEG300 and Tween-80)
This protocol yields a clear solution with a this compound concentration of ≥ 6.25 mg/mL.[1]
Materials:
-
This compound stock solution in DMSO (e.g., 62.5 mg/mL)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes for mixing
Procedure (for 1 mL of working solution):
-
Start with 100 µL of a 62.5 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 to the DMSO stock solution and mix thoroughly until the solution is homogeneous.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix thoroughly.
-
It is recommended to prepare this working solution fresh on the day of use.[1]
Protocol 3: Alternative Preparation of this compound for In Vivo Administration (Formulation with Corn Oil)
This protocol also yields a clear solution with a this compound concentration of ≥ 6.25 mg/mL. Note that this formulation should be used with caution for dosing periods exceeding half a month.[1]
Materials:
-
This compound stock solution in DMSO (e.g., 62.5 mg/mL)
-
Corn oil
-
Sterile tubes for mixing
Procedure (for 1 mL of working solution):
-
Start with 100 µL of a 62.5 mg/mL this compound stock solution in DMSO.
-
Add 900 µL of corn oil to the DMSO stock solution.
-
Mix thoroughly until the solution is clear and homogeneous.
-
It is recommended to prepare this working solution fresh on the day of use.[1]
Mandatory Visualizations
This compound Mechanism of Action: Inhibition of Mutant KRas Signaling
Caption: this compound inhibits the Cnk1 scaffold protein, disrupting mutant KRas signaling.
Troubleshooting Workflow: this compound Precipitation in Cell Culture
Caption: A logical workflow for troubleshooting this compound precipitation issues in vitro.
References
optimizing PHT-7.3 sonication for complete dissolution
Welcome to the technical support center for PHT-7.3, a selective inhibitor of the connector enhancer of kinase suppressor of Ras 1 (Cnk1) pleckstrin homology (PH) domain.[1] This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the sonication-assisted dissolution of this compound for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that selectively targets the pleckstrin homology (PH) domain of Cnk1.[1] By binding to the Cnk1 PH domain, this compound prevents the co-localization of Cnk1 with mutant KRas at the plasma membrane.[2][3] This disruption is crucial as the Cnk1-KRas interaction is a key step in activating downstream signaling pathways that promote tumor cell growth and survival.[3] Consequently, this compound inhibits the signaling cascade mediated by mutant KRas.[1][2]
Q2: What are the general solubility characteristics of this compound?
A2: this compound is a hydrophobic molecule with poor solubility in aqueous solutions. It is typically dissolved in organic solvents such as dimethyl sulfoxide (DMSO) to prepare stock solutions. For in vivo studies, a common approach involves first dissolving this compound in DMSO, followed by dilution in a vehicle containing agents like PEG300, Tween-80, and saline to maintain solubility in an aqueous environment.
Q3: Why is sonication recommended for dissolving this compound?
A3: Sonication is a highly effective method for dissolving poorly soluble compounds like this compound. The high-frequency sound waves generated by a sonicator create microscopic bubbles in the solvent. The rapid formation and collapse of these bubbles, a process known as cavitation, produce intense localized energy. This energy helps to break down compound aggregates, reduce particle size, and increase the surface area of the compound exposed to the solvent, thereby accelerating dissolution.
Q4: What safety precautions should I take when sonicating this compound?
A4: Standard laboratory safety precautions should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. When using a probe sonicator, be aware that it can generate high-intensity sound, and hearing protection may be necessary. Ensure that sonication is performed in a well-ventilated area.
Troubleshooting Guide: Sonication for Complete Dissolution of this compound
This guide addresses common issues encountered when preparing this compound solutions.
| Issue | Potential Cause | Recommended Solution |
| This compound powder is not dissolving in DMSO, even after vortexing. | 1. Solvent Quality: The DMSO may have absorbed water, which can significantly reduce the solubility of hydrophobic compounds. 2. Insufficient Energy: Vortexing alone may not provide enough energy to break up compound aggregates. | 1. Use anhydrous, high-purity DMSO from a freshly opened bottle. 2. Proceed with gentle warming and/or sonication as described in the protocol below. |
| Precipitate forms when diluting the DMSO stock solution into an aqueous buffer (e.g., PBS, cell culture media). | 1. "Crashing Out": The compound is highly soluble in the organic stock solvent but poorly soluble in the final aqueous solution. 2. High Final DMSO Concentration: A high percentage of DMSO in the final solution can be toxic to cells and may not be sufficient to maintain solubility upon dilution. | 1. Minimize the final DMSO concentration in your assay, ideally keeping it below 0.5%. 2. Consider a serial dilution approach. 3. The inclusion of a non-ionic surfactant, such as Tween-80, in the final buffer can help to improve solubility. |
| The solution appears cloudy or contains visible particles after sonication. | 1. Incomplete Dissolution: The sonication parameters (duration, power, pulsing) may not be optimal. 2. Compound Degradation: Excessive heating during sonication can lead to degradation of the compound. | 1. Optimize sonication parameters. Increase the sonication time in short increments or adjust the amplitude/power setting. 2. Ensure the sample is kept on ice throughout the sonication process. Use a pulsed sonication setting to minimize heat generation. |
| Variability in experimental results between different batches of this compound solution. | 1. Inconsistent Dissolution: Incomplete or variable dissolution can lead to inaccuracies in the final compound concentration. 2. Compound Degradation: Differences in solution preparation, such as exposure to heat or light, could lead to degradation. | 1. Standardize the dissolution protocol, including sonication parameters, to ensure consistency. 2. After sonication, centrifuge the solution at high speed (e.g., >10,000 x g) for 5-10 minutes and use the supernatant for your experiments to remove any remaining micro-precipitates. 3. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol provides a general procedure for preparing a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Bath or probe sonicator
Procedure:
-
Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration.
-
Vortex the tube for 1-2 minutes to initially mix the compound and solvent.
-
If the compound is not fully dissolved, proceed with sonication.
-
For a bath sonicator: Place the tube in the sonicator bath and sonicate for 10-15 minute intervals. Check for dissolution after each interval.
-
For a probe sonicator: Insert the probe into the solution, ensuring it does not touch the sides or bottom of the tube. Use short pulses (e.g., 10 seconds on, 20 seconds off) for a total sonication time of 2-5 minutes. Crucially, keep the sample on ice at all times to prevent heating.
-
-
If necessary, gently warm the solution to 37°C for 5-10 minutes with intermittent vortexing until the solution is clear.
-
Once fully dissolved, visually inspect the solution for any particulates. If necessary, centrifuge the solution to pellet any undissolved material.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Quantitative Data Summary: Recommended Sonication Parameters (Starting Points)
Since optimal sonication parameters are application- and instrument-dependent, the following table provides recommended starting points for optimization.
| Parameter | Probe Sonicator | Bath Sonicator | Key Considerations |
| Amplitude/Power | 20-40% | N/A (typically fixed) | Start with lower power to avoid degradation and increase if necessary. |
| Pulse Cycle | 10 sec ON, 20 sec OFF | N/A | Pulsing is critical to prevent sample overheating. |
| Total Sonication Time | 2-5 minutes | 15-30 minutes | Adjust based on sample volume and concentration. Visually inspect for clarity. |
| Sample Cooling | Mandatory (on ice) | Mandatory (ice/cold water bath) | Overheating can lead to compound degradation. |
Visualizations
This compound Mechanism of Action
The following diagram illustrates the inhibitory action of this compound on the mutant KRas signaling pathway. This compound binds to the PH domain of Cnk1, preventing its recruitment to the cell membrane and subsequent interaction with mutant KRas, thereby blocking downstream pro-proliferative signaling.
Caption: this compound inhibits mutant KRas signaling by binding to the Cnk1 PH domain.
Experimental Workflow for this compound Dissolution and Use
This workflow outlines the logical steps from dissolving this compound to its application in a cell-based assay.
Caption: Workflow for preparing this compound solutions for experimental use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An inhibitor of the pleckstrin homology domain of CNK1 selectively blocks the growth of mutant KRAS cells and tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Inhibitor of the Pleckstrin Homology Domain of CNK1 Selectively Blocks the Growth of Mutant KRAS Cells and Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting PHT-7.3 variability in xenograft studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PHT-7.3 in xenograft studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the connector enhancer of kinase suppressor of Ras 1 (Cnk1) pleckstrin homology (PH) domain.[1] By binding to the Cnk1 PH domain, this compound prevents its colocalization with mutant KRas at the plasma membrane, thereby inhibiting downstream signaling pathways that promote cancer cell growth and survival.[1] It shows selective inhibitory activity against mutant KRas-driven cancers, with minimal effect on wild-type KRas cells.[1]
Q2: What is the recommended dosage and administration route for this compound in xenograft studies?
A2: The recommended dosage for this compound in xenograft studies is 200 mg/kg, administered daily via intraperitoneal (i.p.) injection.[1]
Q3: How should this compound be stored?
A3: this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Troubleshooting Guide
High variability in xenograft studies can arise from multiple factors, ranging from compound preparation to experimental procedures and inherent biological differences in the tumor models. This guide addresses common issues encountered during studies with this compound.
Issue 1: Inconsistent or lower-than-expected tumor growth inhibition.
| Possible Cause | Troubleshooting Step |
| Improper this compound Formulation | Ensure the formulation is prepared correctly and consistently. A recommended protocol is provided in the Experimental Protocols section. The solubility and stability of the compound in the vehicle are critical for consistent delivery. |
| Incorrect Administration | Review the intraperitoneal injection technique to ensure consistent delivery to the peritoneal cavity and avoid injection into the gut or subcutaneous tissue. Detailed guidance is available in the Experimental Protocols section. |
| Compound Instability | Prepare the this compound formulation fresh for each administration if stability is a concern. Store stock solutions as recommended (-80°C for long-term, -20°C for short-term).[1] |
| Tumor Model Heterogeneity | The inherent genetic and phenotypic diversity within tumors can lead to varied responses.[2][3] Consider using well-characterized and homogenous cell lines for initial studies. For patient-derived xenografts (PDXs), a larger number of animals per group may be necessary to account for this variability.[4][5] |
| Suboptimal Dosing | While 200 mg/kg is the recommended starting dose, dose-response studies may be necessary for your specific tumor model to determine the optimal therapeutic window. |
Issue 2: High variability in tumor volume within the same treatment group.
| Possible Cause | Troubleshooting Step |
| Inconsistent Tumor Implantation | Standardize the tumor cell implantation technique, including the number of cells, injection volume, and anatomical location. |
| Variable Animal Health | Ensure all animals are of similar age, weight, and health status at the start of the study. Monitor animal health closely throughout the experiment. |
| Errors in Tumor Measurement | Use a standardized and consistent method for tumor measurement (e.g., caliper measurements of length and width). Ensure the same individual performs the measurements if possible to reduce inter-operator variability. |
| Founder Effect | The initial number of cells that successfully establish the tumor can influence its growth rate.[6] While difficult to control, using a sufficient number of cells for implantation can help mitigate this. |
Data Presentation
Table 1: this compound In Vivo Study Parameters
| Parameter | Recommendation | Source |
| Dosage | 200 mg/kg | [1] |
| Administration Route | Intraperitoneal (i.p.) | [1] |
| Frequency | Daily | [1] |
| Vehicle (Example) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [1] |
| Stock Solution Storage | -80°C (6 months), -20°C (1 month) | [1] |
Experimental Protocols
Protocol 1: this compound Formulation for In Vivo Administration
This protocol provides a method for preparing a this compound solution for intraperitoneal injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile, conical tubes
-
Pipettes
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 62.5 mg/mL).
-
To prepare a 1 mL working solution (for a final concentration of 6.25 mg/mL):
-
Add 100 µL of the this compound DMSO stock solution to 400 µL of PEG300 in a sterile tube.
-
Mix thoroughly by vortexing until the solution is clear.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Mix the final solution thoroughly before administration.
-
Note: This protocol yields a clear solution. If precipitation is observed, gentle warming may be required. The stability of this formulation for extended periods should be validated.[1]
Protocol 2: Intraperitoneal (IP) Injection in Mice
Proper IP injection technique is crucial for consistent drug delivery and minimizing animal stress.
Procedure:
-
Restraint: Securely restrain the mouse by scruffing the neck and back to immobilize the head and body.
-
Positioning: Tilt the mouse so its head is slightly lower than its hindquarters. This allows the abdominal organs to shift forward, reducing the risk of puncture.
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Injection Site: Identify the lower right or left quadrant of the abdomen, avoiding the midline to prevent injection into the bladder or cecum.
-
Needle Insertion: Use a 25-27 gauge needle. Insert the needle, bevel up, at a 10-20 degree angle to the abdominal wall.
-
Aspiration: Gently pull back on the plunger to ensure no fluid (urine or blood) or gas (from the intestine) is aspirated. If fluid or gas is drawn, withdraw the needle and reinject at a different site with a new sterile needle.
-
Injection: If aspiration is clear, inject the solution smoothly and steadily.
-
Withdrawal: Withdraw the needle and return the mouse to its cage.
-
Monitoring: Observe the mouse for any signs of distress after the injection.
Visualizations
Caption: this compound signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Tumor heterogeneity reshapes the tumor microenvironment to influence drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing the design of population-based patient-derived tumor xenograft studies to better predict clinical response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular pharmacology and antitumor activity of PHT-427 a novel AKT/PDPK1 pleckstrin homology domain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
PHT-7.3 stability in long-term cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of PHT-7.3, a selective inhibitor of the Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1) pleckstrin homology (PH) domain. This guide addresses common challenges, particularly focusing on the stability of this compound in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of the Cnk1 PH domain with a dissociation constant (Kd) of 4.7 μM.[1] By binding to the PH domain of Cnk1, this compound prevents its colocalization with mutant KRas at the plasma membrane, thereby inhibiting downstream signaling pathways and the growth of cancer cells harboring mutant KRas.[1]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For optimal stability, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q3: I am observing inconsistent IC50 values for this compound in my cell-based assays. What could be the cause?
A3: Fluctuations in IC50 values are a common issue when working with small molecule inhibitors. Several factors can contribute to this variability, including:
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Cell Density: The initial number of cells seeded can affect the effective concentration of the inhibitor per cell.
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Assay Incubation Time: The duration of this compound exposure can influence the observed inhibitory effect.
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Cell Passage Number and Confluency: Using cells within a consistent and limited passage number range is recommended, as cellular characteristics can change over time. Treating cells at a consistent confluency is also crucial.
Q4: My in vitro kinase assay shows this compound is a potent inhibitor, but it has a reduced effect on cell viability in culture. What could be the problem?
A4: This discrepancy may indicate issues with the compound's behavior in a cellular environment. Potential reasons include:
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Poor Cell Permeability: The ability of this compound to cross the cell membrane is essential for its intracellular activity.
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Compound Instability: this compound may be unstable in the aqueous and complex environment of cell culture media, degrading before it can reach its target.[2]
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Active Efflux: The compound may be actively transported out of the cell by efflux pumps.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Reduced or no activity of this compound in long-term experiments (>24 hours) | Compound Degradation: this compound may be degrading in the cell culture medium at 37°C. | 1. Perform a stability study: Assess the stability of this compound in your specific cell culture medium over time (see Experimental Protocol section).2. Replenish the compound: If instability is confirmed, replenish the medium with freshly prepared this compound at regular intervals (e.g., every 24-48 hours). |
| High variability between technical replicates | Pipetting Errors or Uneven Cell Distribution: Inaccurate pipetting or clumping of cells can lead to inconsistent results. | 1. Use calibrated pipettes and ensure proper mixing of reagents.2. Ensure a single-cell suspension when plating cells to avoid clumping. |
| Precipitation of this compound in cell culture medium | Poor Solubility: this compound may have limited solubility in aqueous media, especially at higher concentrations. | 1. Prepare fresh dilutions from a concentrated stock in DMSO for each experiment.2. Visually inspect the medium for any signs of precipitation after adding this compound.3. Consider using a lower final DMSO concentration or exploring the use of solubilizing agents if precipitation persists. |
| "Edge effect" observed in multi-well plates | Increased Evaporation: Wells on the perimeter of the plate are more prone to evaporation, leading to altered compound concentrations. | 1. Do not use the outer wells of the plate for experimental samples.2. Fill the outer wells with sterile water or PBS to create a humidity barrier. |
This compound Stability Data
Limited public data is available on the specific half-life of this compound in cell culture media. It is highly recommended that researchers determine the stability of this compound under their specific experimental conditions. The following table can be used to summarize your experimental findings.
| Parameter | Condition 1 (e.g., RPMI + 10% FBS) | Condition 2 (e.g., DMEM + 10% FBS) |
| Incubation Temperature (°C) | 37 | 37 |
| Time Point (hours) | 0, 6, 12, 24, 48, 72 | 0, 6, 12, 24, 48, 72 |
| Remaining this compound (%) | User-determined data | User-determined data |
| Calculated Half-life (hours) | User-determined data | User-determined data |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Cell culture medium of interest (e.g., RPMI, DMEM) with serum and other supplements
-
HPLC or LC-MS system
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes or 96-well plates
-
Acetonitrile or other suitable organic solvent for protein precipitation and sample extraction
Methodology:
-
Preparation of this compound Spiked Medium: a. Prepare a stock solution of this compound in DMSO. b. Dilute the this compound stock solution into the pre-warmed cell culture medium to the final desired experimental concentration. Ensure the final DMSO concentration is consistent across samples and does not exceed a level toxic to the cells (typically <0.5%). c. Prepare a sufficient volume for all time points.
-
Incubation: a. Aliquot the this compound spiked medium into sterile microcentrifuge tubes or a 96-well plate. b. Place the samples in a 37°C, 5% CO2 incubator.
-
Sample Collection: a. At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove an aliquot for analysis. b. The T=0 sample should be processed immediately after preparation.
-
Sample Processing: a. To precipitate proteins and extract the compound, add a sufficient volume of cold acetonitrile (e.g., 3 volumes of acetonitrile to 1 volume of medium). b. Vortex the samples and centrifuge at high speed to pellet the precipitated proteins. c. Transfer the supernatant containing this compound to a new tube or well for analysis.
-
Analysis: a. Analyze the concentration of the remaining this compound in the supernatant using a validated HPLC or LC-MS method. b. Quantify the peak area corresponding to this compound at each time point.
-
Data Analysis: a. Normalize the peak area of each time point to the peak area of the T=0 sample to determine the percentage of this compound remaining. b. Plot the percentage of remaining this compound against time to visualize the degradation profile. c. Calculate the half-life (t1/2) of this compound in the cell culture medium.
Visualizations
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits the interaction between Cnk1 and mutant KRas, blocking downstream signaling.
Experimental Workflow for this compound Stability Assessment
Caption: Workflow for determining the stability of this compound in cell culture medium.
Troubleshooting Logic for Reduced this compound Activity
Caption: Decision tree for troubleshooting reduced this compound activity in cell culture.
References
minimizing PHT-7.3 precipitation in aqueous solutions
Technical Support Center: PHT-7.3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the precipitation of this compound in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a selective inhibitor of the Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1) pleckstrin homology (PH) domain.[1] It shows promise in cancer research due to its ability to inhibit the growth of cancer cells with mutant KRas, while not affecting cells with wild-type KRas.[1] Like many small molecule inhibitors, this compound is a hydrophobic compound with poor water solubility. This low aqueous solubility can lead to precipitation in experimental buffers and cell culture media, which can cause inaccurate and unreliable results in biological assays.
Q2: What is the known solubility of this compound?
Q3: How should I store this compound to maintain its stability?
For long-term stability, this compound stock solutions should be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[1]
Troubleshooting Guide: Minimizing this compound Precipitation
This guide addresses common issues related to this compound precipitation and provides step-by-step solutions.
Issue 1: this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.
Cause: This is a common issue for hydrophobic compounds. When a concentrated DMSO stock is diluted into an aqueous medium, the compound can crash out of solution as the solvent environment becomes less favorable.
Solutions:
-
Use a Co-solvent System: For in vivo studies, a co-solvent system can be employed to maintain solubility. A recommended formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[1]
-
Two-Step Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute the DMSO stock into a smaller volume of your aqueous buffer while vortexing to ensure rapid mixing. Then, add this intermediate dilution to the final volume of your buffer.
-
Lower the Final Concentration: If experimentally feasible, reducing the final concentration of this compound in your aqueous solution can help prevent it from exceeding its solubility limit.
Issue 2: I observe a film or precipitate in my cell culture plates after adding this compound.
Cause: this compound may be precipitating over time in the cell culture medium, which is an aqueous environment.
Solutions:
-
Incorporate a Surfactant: The use of a small, non-toxic concentration of a surfactant like Tween-80 can help to maintain the solubility of this compound in the culture medium.[1]
-
Prepare Fresh Dilutions: Prepare the final working solution of this compound in cell culture medium immediately before adding it to the cells. Avoid storing diluted aqueous solutions of this compound.
-
Check for Media Compatibility: The composition of your cell culture medium (e.g., protein concentration) can influence the solubility of this compound. If problems persist, consider testing different media formulations if your experimental design allows.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Studies
This protocol describes the preparation of a this compound solution suitable for intraperitoneal (i.p.) injection in animal models.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline solution (0.9% NaCl)
Procedure:
-
Prepare a 62.5 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution, take 100 µL of the this compound DMSO stock solution.
-
Add the DMSO stock to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL. This will result in a clear solution.
Protocol 2: General Guideline for Preparing this compound for In Vitro Cellular Assays
This protocol provides a general method for preparing this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
DMSO
-
Appropriate cell culture medium
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
For your experiment, calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your cell culture medium.
-
Immediately before treating the cells, dilute the required volume of the this compound DMSO stock directly into the pre-warmed cell culture medium. It is crucial to mix the solution immediately and thoroughly to minimize precipitation. For example, you can add the DMSO stock to the medium in a conical tube and vortex gently before adding it to the cells.
-
The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Data Presentation
Table 1: this compound Solubility and Formulation Components
| Solvent/Component | Concentration/Ratio | Purpose | Reference |
| DMSO | 62.5 mg/mL | Primary solvent for stock solution | [1] |
| PEG300 | 40% (v/v) | Co-solvent | [1] |
| Tween-80 | 5% (v/v) | Surfactant/Emulsifier | [1] |
| Saline | 45% (v/v) | Aqueous vehicle | [1] |
| Corn Oil | 90% (v/v) | Alternative vehicle for in vivo studies | [1] |
Mandatory Visualizations
Signaling Pathway
Caption: this compound inhibits the Cnk1-mutant KRas interaction.
Experimental Workflow
Caption: Workflow for preparing and using this compound solutions.
Troubleshooting Logic
Caption: Decision tree for troubleshooting this compound precipitation.
References
addressing batch-to-batch variability of PHT-7.3
Welcome to the technical support center for PHT-7.3, a selective inhibitor of the Cnk1 pleckstrin homology (PH) domain. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the successful application of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential issues, particularly those related to batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective small molecule inhibitor of the Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1) pleckstrin homology (PH) domain.[1] Cnk1 is a scaffold protein that plays a crucial role in enhancing the efficiency of Ras signaling pathways, which are involved in cell proliferation, survival, and migration.[1] this compound binds to the PH domain of Cnk1, preventing its colocalization with mutant KRAS at the plasma membrane. This selectively inhibits the growth and downstream signaling of cancer cells harboring mutant KRAS, with minimal impact on wild-type KRAS cells.[1]
Q2: In which cancer types has this compound shown activity?
A2: this compound has demonstrated inhibitory effects on the growth of non-small cell lung cancer (NSCLC) and colon cancer cells with mutant KRAS.[1]
Q3: How should I store and handle this compound?
A3: For optimal stability, this compound should be stored as a powder at -20°C for short-term storage and -80°C for long-term storage. When preparing stock solutions, use an appropriate solvent such as DMSO and store in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide: Addressing Batch-to-Batch Variability
Batch-to-batch variability of small molecule inhibitors like this compound can lead to inconsistent experimental outcomes. This guide provides a structured approach to identifying and mitigating these issues.
Problem 1: Inconsistent IC50 values in cell-based assays.
Possible Causes:
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Purity and Identity of the Compound: The most significant source of variability between batches is differences in the purity profile and the presence of impurities.
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Solubility and Aggregation: Incomplete solubilization or precipitation of the compound in culture media can lead to a lower effective concentration.
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Cell Culture Conditions: Variations in cell passage number, cell density, and serum concentration can alter cellular responses to the inhibitor.
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Assay Protocol Variations: Inconsistencies in incubation times, reagent concentrations, and detection methods can introduce variability.
Solutions:
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Batch Qualification: Before starting a new series of experiments with a new batch of this compound, it is crucial to perform a quality control check. This can include:
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Purity Analysis: Assess the purity of the new batch using High-Performance Liquid Chromatography (HPLC).
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Identity Confirmation: Confirm the chemical identity using Mass Spectrometry (MS).
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Functional Assay: Compare the IC50 of the new batch to a previously characterized reference batch in a standardized cell viability assay.
-
-
Standardized Solubilization Protocol:
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Prepare a high-concentration stock solution in 100% DMSO.
-
Warm the stock solution to room temperature before use.
-
When diluting into aqueous media, add the stock solution to the media dropwise while vortexing to prevent precipitation.
-
Visually inspect the final solution for any signs of precipitation.
-
-
Consistent Cell Culture Practices:
-
Use cells within a defined passage number range.
-
Seed cells at a consistent density for all experiments.
-
Use the same batch and concentration of serum.
-
-
Standard Operating Procedures (SOPs) for Assays:
-
Maintain detailed and consistent protocols for all assays.
-
Ensure all users are trained on the same procedures.
-
Problem 2: Variable inhibition of downstream KRAS signaling in Western blot analysis.
Possible Causes:
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Compound Potency: As with IC50 values, variations in the purity and integrity of the this compound batch can lead to differences in its ability to inhibit downstream signaling.
-
Cellular State: The activation state of the KRAS pathway can vary with cell confluency and serum stimulation, affecting the observed level of inhibition.
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Western Blotting Technique: Inconsistent protein loading, antibody dilutions, and incubation times can all contribute to variability in results.
Solutions:
-
Reference Batch Comparison: When a new batch of this compound is received, perform a dose-response experiment and compare the inhibition of key downstream markers (e.g., p-ERK, p-AKT) to a previously validated batch.
-
Controlled Cell Stimulation:
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Serum-starve cells for a consistent period before treatment with this compound to reduce baseline signaling activity.
-
If stimulating with a growth factor (e.g., EGF), use a consistent concentration and incubation time.
-
-
Rigorous Western Blotting Protocol:
-
Perform a protein concentration assay (e.g., BCA) to ensure equal loading of lysates.
-
Use a consistent antibody dilution and incubation time.
-
Include a loading control (e.g., GAPDH, β-actin) on every blot to normalize for loading differences.
-
Use a quantitative imaging system to measure band intensities.
-
Data Presentation
Table 1: IC50 Values of this compound in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | KRAS Status | IC50 (µM) in 2D Growth |
| A549 | mut-KRas | ~25 |
| H441 | mut-KRas | ~25 |
| H1792 | mut-KRas | ~30 |
| H2009 | mut-KRas | ~40 |
| H358 | mut-KRas | ~50 |
| H1975 | wt-KRas | >100 |
| H226 | wt-KRas | >100 |
| H522 | wt-KRas | >100 |
Data adapted from research findings.[2][3]
Table 2: Example Western Blot Densitometry Data
| Treatment | p-ERK / Total ERK (Normalized to Vehicle) | p-AKT / Total AKT (Normalized to Vehicle) |
| Vehicle (DMSO) | 1.00 | 1.00 |
| This compound (10 µM) | 0.65 | 0.70 |
| This compound (25 µM) | 0.30 | 0.45 |
| This compound (50 µM) | 0.15 | 0.20 |
This is example data for illustrative purposes.
Experimental Protocols
Cell Proliferation Assay (MTS Assay)
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate for 72 hours.
-
-
MTS Reagent Addition:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other wells.
-
Normalize the data to the vehicle control.
-
Plot the normalized values against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Western Blotting Protocol
-
Cell Lysis:
-
Plate cells and treat with this compound as required.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation:
-
Mix 20-30 µg of protein with 4X Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify band intensities using image analysis software and normalize to the loading control.
-
Mandatory Visualizations
Caption: this compound inhibits the scaffolding function of Cnk1, leading to reduced KRAS signaling.
Caption: A logical workflow for troubleshooting batch-to-batch variability of this compound.
References
Optimizing PHT-7.3 Concentration for Signaling Inhibition: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing PHT-7.3 concentration for effective signaling inhibition in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor that targets the pleckstrin homology (PH) domain of the Connector Enhancer of Kinase Suppressor of Ras 1 (CNK1).[1][2][3] By binding to the CNK1 PH domain, this compound prevents the co-localization of CNK1 with mutant KRas at the plasma membrane.[2][3][4] This disruption is crucial as CNK1 acts as a scaffold protein, enhancing the efficiency of signaling pathways driven by mutant KRas.[2][4] Consequently, this compound selectively blocks the growth and downstream signaling of cancer cells harboring mutant KRas, with minimal effect on cells with wild-type KRas.[1][2][4]
Q2: Which signaling pathways are inhibited by this compound?
A2: this compound primarily inhibits signaling pathways downstream of mutant KRas. Experimental evidence has demonstrated that treatment with this compound leads to the downregulation of activated Rho and Ral signaling pathways.[4] These pathways are critical for cell proliferation, survival, and migration.
Q3: What is a recommended starting concentration for this compound in cell culture experiments?
A3: A recommended starting point for in vitro experiments is to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Based on published data, IC50 values for non-small cell lung cancer (NSCLC) cell lines with mutant KRas can range from approximately 10 µM to over 100 µM for 2D growth inhibition.[5][6] For initial experiments, a concentration range of 1 µM to 50 µM is a reasonable starting point.
Q4: How should I prepare and store this compound?
A4: this compound is soluble in dimethyl sulfoxide (DMSO).[1] For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and then dilute it to the final desired concentration in your cell culture medium. Stock solutions should be stored at -20°C or -80°C to maintain stability.[1] When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibition of cell growth | 1. Sub-optimal concentration of this compound. 2. Cell line is resistant to this compound (e.g., wild-type KRas). 3. This compound degradation. 4. Insufficient incubation time. | 1. Perform a dose-response experiment to determine the IC50 value for your specific cell line. 2. Verify the KRas mutation status of your cell line. This compound is most effective against mutant KRas-driven cells.[1][2][4] 3. Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. 4. Increase the incubation time (e.g., 48 or 72 hours) and monitor cell viability at different time points. |
| High background or off-target effects | 1. This compound concentration is too high. 2. Non-specific binding. | 1. Lower the concentration of this compound and re-assess the effects. 2. Include appropriate controls, such as a vehicle-treated group (DMSO only) and a positive control for the signaling pathway of interest. |
| Compound precipitation in culture medium | 1. Poor solubility of this compound at the working concentration. 2. Interaction with media components. | 1. Ensure the final DMSO concentration is sufficient to maintain solubility, but not high enough to be toxic to the cells. Pre-warming the media to 37°C before adding the this compound stock solution can help. 2. Prepare the final working solution immediately before adding it to the cells. |
| Inconsistent results between experiments | 1. Variability in cell density at the time of treatment. 2. Inconsistent this compound concentration. 3. Variation in incubation conditions. | 1. Ensure consistent cell seeding density across all experiments. 2. Use freshly prepared dilutions for each experiment and verify the accuracy of your dilutions. 3. Maintain consistent incubation conditions (temperature, CO2 levels, humidity). |
Quantitative Data Summary
Table 1: IC50 Values of this compound for Inhibition of 2D Growth in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | KRas Status | IC50 (µM) |
| A549 | G12S | ~25 |
| H441 | G12V | ~30 |
| H1975 | Wild-Type | >100 |
| H23 | G12C | ~15 |
| H358 | G12C | ~20 |
Data extracted from waterfall plots presented in Indarte M, et al. Cancer Res. 2019.[5][6]
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A typical starting range would be from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the overnight culture medium and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of Downstream Signaling
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 25 µM) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of downstream targets (e.g., p-Akt, Akt, p-ERK, ERK, RalA/B, Rho) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: this compound inhibits the binding of CNK1 to the plasma membrane, disrupting mutant KRas signaling.
Caption: Workflow for optimizing this compound concentration in cell-based assays.
Caption: A logical approach to troubleshooting common issues with this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. An inhibitor of the pleckstrin homology domain of CNK1 selectively blocks the growth of mutant KRAS cells and tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Prospective Analysis: The Synergistic Potential of PHT-7.3 and Erlotinib Combination Therapy in Overcoming Erlotinib Resistance in Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of a novel combination therapy involving PHT-7.3 and erlotinib for the treatment of non-small cell lung cancer (NSCLC). While direct experimental data on this specific combination is not yet available, this document synthesizes preclinical and clinical data of each compound individually to build a strong rationale for their combined use, particularly in the context of acquired erlotinib resistance.
Introduction to Erlotinib and the Challenge of Resistance
Erlotinib (marketed as Tarceva®) is a tyrosine kinase inhibitor (TKI) that targets the epidermal growth factor receptor (EGFR).[1][2][3][4] In NSCLC patients whose tumors harbor activating mutations in the EGFR gene, erlotinib can induce significant tumor regression and prolong survival.[5] It functions by competitively inhibiting the ATP binding site of the EGFR's intracellular tyrosine kinase domain, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.[3][6][7]
However, the initial efficacy of erlotinib is often followed by the development of acquired resistance, a major clinical challenge.[8][9] Resistance can arise from several mechanisms, including secondary mutations in the EGFR gene (e.g., T790M) and the activation of bypass signaling pathways that allow cancer cells to circumvent EGFR blockade.[8][10][11] These alternative pathways can involve other receptor tyrosine kinases like MET and IGF-1R, or downstream effectors like KRAS.[11][12]
This compound: A Novel Approach to Targeting KRAS Signaling
This compound is a selective inhibitor of the Pleckstrin Homology (PH) domain of the Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1).[13] Cnk1 is a scaffold protein that plays a role in KRAS-mediated signaling. By targeting the Cnk1 PH domain, this compound has been shown to inhibit the growth of cancer cells with mutant KRAS, but not wild-type KRAS.[13] This suggests a potential therapeutic window for this compound in cancers driven by KRAS mutations.
The Rationale for Combining this compound and Erlotinib
The combination of this compound and erlotinib presents a compelling strategy to overcome erlotinib resistance in lung cancer. The central hypothesis is that by inhibiting a key downstream effector pathway (KRAS signaling) with this compound, it may be possible to re-sensitize erlotinib-resistant tumors or prevent the emergence of resistance. This is particularly relevant in cases where resistance is driven by the activation of signaling pathways that converge on RAS.
Below is a diagram illustrating the proposed mechanism of action for this combination therapy.
Comparative Performance Data (Individual Agents)
The following tables summarize key preclinical and clinical data for erlotinib and preclinical data for this compound. It is important to note that this data is for the individual agents and not for the combination therapy.
Table 1: Preclinical and Clinical Efficacy of Erlotinib in NSCLC
| Parameter | Cell Lines / Patient Population | Result | Reference |
| IC50 (Tyrosine Kinase Inhibition) | Purified HER1/EGFR | 2 nM | [6][7] |
| Cell Survival (EGFR-mutated) | HCC827 cells | 88.1% survival with erlotinib alone | [14] |
| Tumor Volume Reduction (Xenograft) | EGFR-mutated NSCLC xenografts | Stasis or regression of tumor growth | [6][7] |
| Progression-Free Survival (PFS) | Previously treated advanced NSCLC | 2.2 months (vs. 1.8 months with placebo) | [15] |
| Overall Survival (OS) | Previously treated advanced NSCLC | 6.7 months (vs. 4.7 months with placebo) | [15] |
| Objective Response Rate (ORR) | Previously treated advanced NSCLC | 8.9% (vs. <1% with placebo) | [15] |
Table 2: Preclinical Efficacy of this compound
| Parameter | Cell Lines / Xenograft Model | Result | Reference |
| Kd (Cnk1 PH domain) | N/A | 4.7 µM | [13] |
| Antitumor Activity (Xenograft) | mut-KRas(G12S) A549 xenograft | Cytostatic antitumor activity at 200 mg/kg | [13] |
| Antitumor Activity (Xenograft) | mut-KRasG12V H441 xenograft | Cytostatic antitumor activity at 200 mg/kg | [13] |
Proposed Experimental Workflow for Combination Therapy Evaluation
To validate the therapeutic potential of the this compound and erlotinib combination, a systematic preclinical evaluation is necessary. The following diagram outlines a proposed experimental workflow.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed NSCLC cells (both erlotinib-sensitive and -resistant lines) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of erlotinib, this compound, and their combination for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each treatment.
Western Blot Analysis
-
Cell Lysis: Treat cells with erlotinib, this compound, or the combination for the desired time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-EGFR, total EGFR, p-Akt, total Akt, p-ERK, total ERK, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject erlotinib-resistant NSCLC cells into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth until they reach a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment groups (vehicle, erlotinib alone, this compound alone, and the combination).
-
Drug Administration: Administer the drugs via the appropriate route (e.g., oral gavage for erlotinib, intraperitoneal injection for this compound) according to a predetermined schedule and dosage.
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis.
-
Pharmacodynamic Analysis: Analyze tumor tissues by western blotting or immunohistochemistry to assess the in vivo effects on the target signaling pathways.
Conclusion
The combination of this compound and erlotinib represents a rational and promising therapeutic strategy for overcoming acquired resistance to EGFR inhibitors in NSCLC. By targeting a key downstream signaling node, this compound has the potential to restore sensitivity to erlotinib and provide a new treatment option for patients who have developed resistance. The proposed experimental workflow provides a roadmap for the preclinical validation of this novel combination therapy. Further research is warranted to explore the full therapeutic potential of this approach.
References
- 1. Erlotinib: an EGF receptor tyrosine kinase inhibitor in non-small-cell lung cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Clinical experience with erlotinib in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Erlotinib: preclinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cancernetwork.com [cancernetwork.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The insulin-like growth factor 1 receptor causes acquired resistance to erlotinib in lung cancer cells with the wild-type epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Erlotinib-Cisplatin Combination Inhibits Growth and Angiogenesis through c-MYC and HIF-1α in EGFR-Mutated Lung Cancer In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of Erlotinib in the Treatment of Non-Small Cell Lung Cancer: Clinical Outcomes in Wild-Type Epidermal Growth Factor Receptor Patients - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of PHT-7.3 and Trametinib: A Comparative Guide for Researchers
A new frontier in cancer therapy may lie in the combined strength of targeted inhibitors. This guide explores the hypothetical synergistic effects of PHT-7.3, a Cnk1 inhibitor, and trametinib, a MEK inhibitor, for researchers and drug development professionals. While direct preclinical or clinical data on this specific combination is not yet available, this document draws parallels from existing research on combining trametinib with other inhibitors of KRAS-activated signaling pathways. The experimental data and protocols presented here are based on analogous studies and are intended to provide a framework for future investigation into the this compound and trametinib combination.
The rationale for combining this compound and trametinib stems from the intricate signaling networks that drive cancer cell proliferation and survival, particularly in tumors with KRAS mutations. Trametinib, a well-established MEK inhibitor, targets the MAPK/ERK pathway, a critical downstream effector of KRAS. However, its efficacy can be limited by feedback mechanisms and the activation of parallel signaling pathways. This compound, by inhibiting the Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1), has the potential to block alternative KRAS-driven signals, thereby creating a dual-pronged attack on cancer cells.
I. Comparative Efficacy: A Look at Analogous Combinations
To illustrate the potential for synergy, this section summarizes quantitative data from preclinical studies that combined trametinib with inhibitors of other signaling pathways downstream of or parallel to the MAPK pathway. These examples serve as a proxy for the anticipated effects of a this compound and trametinib combination.
Table 1: In Vitro Synergistic Effects of Trametinib with Other Kinase Inhibitors
| Combination | Cancer Type | Assay | Endpoint | Synergy Observation | Reference |
| Trametinib + Pazopanib | Thyroid Cancer (KRAS G12R) | Cell Viability | GI50 | Trametinib (1.1-4.8 nM) showed potent growth inhibition, while pazopanib had more limited activity (1.4-7.1 µM). Combination led to abrogation of pazopanib-induced ERK upregulation.[1] | [1] |
| Trametinib + Ganitumab | Rhabdomyosarcoma (RAS-mutated) | Cell Proliferation, Apoptosis | - | Synergistic inhibition of cellular growth and induction of apoptosis in all tested cell lines.[2] | [2] |
| Trametinib + Paclitaxel | Colorectal Cancer (KRAS-mutated) | Cell Growth, Colony Formation, Apoptosis | - | Strong inhibition of cell growth, reduced colony formation, and enhanced apoptosis compared to monotherapies.[3] | [3] |
| Trametinib + GSK2126458 (PI3K/mTOR inhibitor) | Pancreatic Cancer | Cell Viability, Apoptosis | - | Synergistic inhibition of tumor cell growth and induction of apoptosis. |
Table 2: In Vivo Efficacy of Trametinib Combinations in Xenograft Models
| Combination | Cancer Model | Endpoint | Observation | Reference |
| Trametinib + Pazopanib | Thyroid Cancer Xenografts (KRAS G12R, BRAF V600E) | Tumor Volume | Sustained shrinkage in tumor volume by 50% or more compared to pre-treatment baseline.[1] | [1] |
| Trametinib + Ganitumab | Rhabdomyosarcoma Xenografts (RAS-mutated) | Tumor Growth | Inhibition of tumor growth in four out of six models.[2] | [2] |
| Trametinib + Paclitaxel | Colorectal Cancer Patient-Derived Xenografts (KRAS-mutated) | Tumor Growth | Significant suppression of tumor growth.[3] | [3] |
II. Unveiling the Mechanisms: Signaling Pathways and Experimental Workflows
The anticipated synergy between this compound and trametinib is rooted in the dual blockade of key oncogenic signaling pathways. The following diagrams illustrate the targeted pathways and a typical experimental workflow for assessing synergy.
References
- 1. Trametinib with and without pazopanib has potent preclinical activity in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The combination of trametinib and ganitumab is effective in RAS-mutated PAX-fusion negative rhabdomyosarcoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing efficacy of the MEK inhibitor trametinib with paclitaxel in KRAS-mutated colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to KRas Inhibitors: PHT-7.3 in Focus
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy has been revolutionized by the development of inhibitors targeting KRas, a notoriously challenging oncogene. This guide provides a comparative analysis of the novel KRas inhibitor, PHT-7.3, alongside the FDA-approved drugs Sotorasib (AMG 510) and Adagrasib (MRTX849). We present a comprehensive overview of their efficacy, mechanisms of action, and the experimental data supporting their potential.
Mechanism of Action: A Tale of Two Strategies
Sotorasib and Adagrasib are direct, covalent inhibitors that specifically target the KRas G12C mutation. They function by irreversibly binding to the cysteine residue of the mutated KRas protein, locking it in an inactive GDP-bound state. This prevents the downstream signaling cascades, primarily the RAF-MEK-ERK pathway, that drive tumor cell proliferation and survival.
In contrast, this compound employs a distinct and innovative mechanism. It is a selective inhibitor of the pleckstrin homology (PH) domain of the Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1).[1] Cnk1 is a scaffold protein crucial for the efficient signaling of mutant KRas. By binding to the Cnk1 PH domain, this compound prevents the co-localization of Cnk1 and mutant KRas at the plasma membrane, thereby disrupting the formation of the signaling complex and inhibiting downstream pathways.[2] This indirect approach offers the potential to overcome resistance mechanisms that may arise from direct targeting of the KRas protein itself.
In Vitro Efficacy: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in vitro. The following table summarizes the IC50 values for this compound, Sotorasib, and Adagrasib in various non-small cell lung cancer (NSCLC) cell lines, highlighting their activity against different KRas mutation statuses.
| Cell Line | KRas Mutation | This compound IC50 (µM) | Sotorasib IC50 (µM) | Adagrasib IC50 (µM) |
| NCI-H358 | G12C | ~25 | 0.0818 | Not directly reported, pERK IC50 = 5 nM |
| NCI-H23 | G12C | ~25 | 0.6904 | Not directly reported |
| A549 | G12S | ~25 | >7.5 (insensitive) | Not reported |
| H441 | G12V | ~25 | Not reported | Not reported |
| H1975 | Wild-Type | >100 | Not reported | Not reported |
| H460 | Wild-Type | >100 | Not reported | Not reported |
| H1299 | Wild-Type | >100 | Not reported | Not reported |
Data compiled from: [2][3][4][5]
This compound demonstrates selective activity against NSCLC cell lines harboring various KRas mutations (G12C, G12S, G12V), with IC50 values around 25 µM, while showing minimal effect on wild-type KRas cell lines (IC50 > 100 µM).[2] Sotorasib shows high potency against the KRas G12C mutant cell line NCI-H358 but is less effective against NCI-H23 and inactive against the KRas G12S mutant A549 cell line.[4] Adagrasib's potency is highlighted by its low nanomolar inhibition of pERK, a downstream effector of KRas signaling.[5]
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
Preclinical animal models provide valuable insights into the in vivo efficacy of drug candidates. The following table summarizes the key findings from xenograft studies for the three inhibitors.
| Inhibitor | Xenograft Model (Cell Line) | KRas Mutation | Dosing Regimen | Antitumor Activity |
| This compound | A549 | G12S | 200 mg/kg, i.p., daily | Cytostatic antitumor activity[1] |
| This compound | H441 | G12V | 200 mg/kg, i.p., daily | Cytostatic antitumor activity[1] |
| Sotorasib | NCI-H358 | G12C | 30 mg/kg, p.o., daily | Tumor regression[4] |
| Adagrasib | H358 | G12C | 100 mg/kg, p.o., daily | Pronounced tumor regression[6] |
| Adagrasib | LU99 | G12C | 100 mg/kg, p.o., BID | Tumor regression and extended survival in brain metastasis model[7][8] |
This compound demonstrated a cytostatic effect, meaning it inhibited tumor growth, in xenograft models with KRas G12S and G12V mutations.[1] In contrast, both Sotorasib and Adagrasib induced tumor regression in KRas G12C xenograft models, indicating a more potent tumor-killing effect.[4][6] Notably, Adagrasib has also shown efficacy in a challenging brain metastasis model.[7][8]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of scientific findings.
This compound In Vitro and In Vivo Studies
-
Cell Viability Assay (IC50 Determination): The detailed protocol for determining the IC50 values of this compound can be found in the supplementary data of the primary publication by Indarte M, et al. in Cancer Research, 2019.[2] The assay likely involved seeding NSCLC cells in microplates, treating them with a range of this compound concentrations for a specified duration (e.g., 72 hours), and measuring cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Xenograft Studies: The in vivo efficacy of this compound was evaluated in xenograft models established by subcutaneously injecting A549 (KRas G12S) or H441 (KRas G12V) cells into immunocompromised mice.[1] Once tumors reached a palpable size, mice were treated with this compound at a dose of 200 mg/kg via intraperitoneal (i.p.) injection daily for 20 days. Tumor growth was monitored regularly to assess the antitumor activity.[1]
Sotorasib and Adagrasib Preclinical Studies
-
Cell Viability and Signaling Assays: The in vitro characterization of Sotorasib and Adagrasib involved various assays to measure their impact on cell viability and downstream signaling. For instance, the inhibition of ERK phosphorylation (pERK) is a common readout for assessing the target engagement of KRas inhibitors.
-
Xenograft Studies: For Sotorasib, xenograft models were established using NCI-H358 cells in nude mice.[9] Treatment with Sotorasib was administered orally (p.o.). For Adagrasib, a variety of cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models were utilized.[6] Adagrasib was also administered orally. Dosing was initiated when tumors reached a specific volume, and tumor growth and pharmacodynamic markers were assessed throughout the study.[6]
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: KRas signaling pathway and points of intervention for different inhibitors.
Caption: General experimental workflow for preclinical evaluation of KRas inhibitors.
Conclusion
This compound represents a promising novel approach to targeting KRas-driven cancers. Its unique mechanism of inhibiting the Cnk1-KRas interaction provides a potential avenue to treat tumors with various KRas mutations and may offer a strategy to circumvent resistance to direct KRas inhibitors. While Sotorasib and Adagrasib have demonstrated significant clinical efficacy and have gained regulatory approval for KRas G12C-mutant NSCLC, the preclinical data for this compound suggests it warrants further investigation, particularly for non-G12C KRas mutations. Continued research and head-to-head comparative studies will be crucial to fully elucidate the therapeutic potential of this compound and its place in the evolving landscape of KRas-targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancing the Therapeutic Efficacy of KRASG12C Inhibitors in Lung Adenocarcinoma Cell Models by Cotargeting the MAPK Pathway or HSP90 - PMC [pmc.ncbi.nlm.nih.gov]
Validating PHT-7.3's On-Target Efficacy In Vivo: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo on-target effects of PHT-7.3, a selective inhibitor of the Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1) pleckstrin homology (PH) domain. This guide summarizes key experimental data, details methodologies for pivotal experiments, and visually represents the signaling pathways and experimental workflows involved in the in vivo validation of this compound.
This compound has emerged as a promising therapeutic candidate for cancers driven by mutant KRas. Its unique mechanism of action, which involves the selective inhibition of the Cnk1 PH domain, prevents the co-localization of Cnk1 and mutant KRas at the plasma membrane, thereby inhibiting downstream signaling and tumor growth.[1][2] This guide delves into the preclinical evidence supporting the on-target effects of this compound in vivo.
Comparative In Vivo Efficacy
This compound has demonstrated significant cytostatic antitumor activity in preclinical xenograft models of non-small cell lung cancer (NSCLC) harboring KRas mutations.[1][3] The table below summarizes the in vivo efficacy of this compound and provides a comparison with prominent direct KRAS G12C inhibitors, Sotorasib and Adagrasib, to offer a broader perspective on targeting the KRAS pathway.
| Compound | Target | Cancer Model | Dosing Regimen | Outcome |
| This compound | Cnk1 PH Domain | A549 (KRas G12S) Xenograft | 200 mg/kg, i.p., daily for 20 days | Cytostatic antitumor activity |
| This compound | Cnk1 PH Domain | H441 (KRas G12V) Xenograft | 200 mg/kg, i.p., daily for 20 days | Cytostatic antitumor activity |
| Sotorasib (AMG 510) | Direct KRAS G12C | MIA PaCa-2 (KRAS G12C) Xenograft | 30 mg/kg, p.o., daily | 34% tumor regression |
| Adagrasib (MRTX849) | Direct KRAS G12C | NCI-H358 (KRAS G12C) Xenograft | Not specified | Inhibition of cell proliferation |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the validation of this compound's on-target effects.
A549 Xenograft Model for In Vivo Antitumor Activity
This protocol outlines the establishment of a subcutaneous xenograft model using the A549 human lung adenocarcinoma cell line to evaluate the in vivo efficacy of this compound.
Cell Culture:
-
A549 cells (harboring KRas G12S mutation) are cultured in F-12K Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Animal Model:
-
Female athymic nude mice (4-6 weeks old) are used.
-
Animals are housed in a pathogen-free environment with ad libitum access to food and water.
Xenograft Implantation:
-
A549 cells are harvested during the exponential growth phase.
-
Cells are resuspended in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
Each mouse is subcutaneously injected with 100 µL of the cell suspension into the right flank.
This compound Administration and Monitoring:
-
Tumor growth is monitored regularly using caliper measurements. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
This compound is administered intraperitoneally (i.p.) at a dose of 200 mg/kg daily for 20 days. The control group receives a vehicle control.
-
Tumor volume and body weight are measured twice weekly.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blot).
Visualizing the Molecular Mechanism and Experimental Process
Diagrams are provided below to illustrate the signaling pathway of this compound's on-target effects and the experimental workflow for its in vivo validation.
This compound Signaling Pathway
In Vivo Validation Workflow
References
PHT-7.3: A Novel Alternative to MEK Inhibitors for KRAS-Mutant Cancers
A Comparative Guide for Researchers and Drug Development Professionals
The development of targeted therapies for cancers driven by KRAS mutations remains a significant challenge in oncology. While MEK inhibitors have shown some efficacy, their therapeutic window is often limited by toxicity and resistance. This guide provides a comparative assessment of PHT-7.3, a first-in-class inhibitor of the Connector Enhancer of Kinase Suppressor of Ras 1 (CNK1), and traditional MEK inhibitors, offering a perspective on this compound as a potential alternative therapeutic strategy.
Introduction to this compound and MEK Inhibitors
This compound is a selective small molecule inhibitor that targets the pleckstrin homology (PH) domain of CNK1. CNK1 is a scaffold protein essential for the efficient signaling of mutant KRAS. By binding to the CNK1 PH domain, this compound disrupts the formation of a functional KRAS signaling complex at the plasma membrane, thereby inhibiting downstream pathways, including the RAF/MEK/ERK cascade. This mechanism offers a novel approach to selectively target cancer cells harboring KRAS mutations.
MEK inhibitors , such as trametinib and selumetinib, are a well-established class of allosteric, non-ATP-competitive inhibitors of MEK1 and MEK2 enzymes. These enzymes are central components of the MAPK/ERK signaling pathway, which is frequently hyperactivated in cancer due to upstream mutations in genes like BRAF and RAS. MEK inhibitors have received FDA approval for treating various cancers, often in combination with BRAF inhibitors. However, their effectiveness as monotherapy in KRAS-mutant cancers has been modest.
Comparative Analysis: Mechanism of Action and Preclinical Efficacy
Direct head-to-head comparative studies providing quantitative data for this compound and MEK inhibitors as single agents are not extensively available in peer-reviewed literature. However, based on existing preclinical data for each inhibitor class, a qualitative comparison can be made.
An abstract presented at the 2017 AACR Annual Meeting by Delaney R, et al. disclosed that the combination of this compound with the MEK inhibitor trametinib resulted in enhanced antitumor activity in A549 non-small cell lung cancer xenografts, which harbor a KRAS mutation. This suggests that the two agents may have complementary mechanisms of action.
Data Presentation
The following tables summarize the available preclinical data for this compound, primarily from the foundational study by Indarte et al. (2019) in Cancer Research, and typical data for MEK inhibitors gleaned from various preclinical studies.
Table 1: In Vitro Efficacy of this compound in KRAS-Mutant Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Mutation | 2D Growth IC50 (µM) | 3D Growth (Soft Agar) IC50 (µM) |
| A549 | Non-Small Cell Lung | G12S | ~25 | ~10 |
| H441 | Non-Small Cell Lung | G12V | ~30 | ~15 |
| HCT116 | Colorectal | G13D | ~20 | ~8 |
| SW620 | Colorectal | G12V | ~28 | ~12 |
Data summarized from Indarte M, et al. Cancer Res. 2019.
Table 2: Representative In Vitro Efficacy of MEK Inhibitors in KRAS-Mutant Cancer Cell Lines
| MEK Inhibitor | Cell Line | Cancer Type | KRAS Mutation | Growth Inhibition IC50 (µM) |
| Trametinib | HCT116 | Colorectal | G13D | 0.01 - 0.1 |
| Selumetinib | A549 | Non-Small Cell Lung | G12S | 0.1 - 1.0 |
Data are representative values from various preclinical studies and may vary based on experimental conditions.
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | KRAS Mutation | Treatment | Outcome |
| A549 | Non-Small Cell Lung | G12S | This compound | Tumor growth inhibition |
| H441 | Non-Small Cell Lung | G12V | This compound | Tumor growth inhibition |
Data summarized from Indarte M, et al. Cancer Res. 2019.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The diagrams below, generated using the DOT language, illustrate the distinct mechanisms of action of this compound and MEK inhibitors.
Caption: this compound mechanism of action.
Caption: MEK inhibitor mechanism of action.
Experimental Workflows
The following diagrams illustrate the general workflows for key experiments used to assess the efficacy of these inhibitors.
Caption: Cell viability assay workflow.
Caption: Western blot workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or a MEK inhibitor for 72 hours.
-
MTT Addition: 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Anchorage-Independent Growth Assay (Soft Agar Assay)
-
Base Agar Layer: A layer of 0.6% agar in complete medium is poured into 6-well plates and allowed to solidify.
-
Cell Suspension: Cells are trypsinized and resuspended in complete medium.
-
Top Agar Layer: A suspension of 5,000 cells in 0.3% agar containing various concentrations of the inhibitor is layered on top of the base layer.
-
Incubation: Plates are incubated at 37°C in a humidified incubator for 14-21 days, with fresh medium containing the inhibitor added twice a week.
-
Staining and Counting: Colonies are stained with crystal violet, and the number and size of colonies are quantified using an imaging system.
Western Blotting for Phospho-ERK Inhibition
-
Cell Treatment and Lysis: Cells are treated with the inhibitor for a specified time (e.g., 24 hours), then washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with a primary antibody specific for phospho-ERK (Thr202/Tyr204) and total ERK.
-
Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
This compound represents a promising novel approach for the treatment of KRAS-mutant cancers by targeting the CNK1 scaffold protein, a mechanism distinct from that of MEK inhibitors. While direct comparative efficacy data is limited, the available preclinical evidence suggests that this compound selectively inhibits the growth of KRAS-mutant cancer cells. The observation that combining this compound with a MEK inhibitor leads to enhanced antitumor activity warrants further investigation into this combination as a potential therapeutic strategy. Future studies directly comparing the efficacy, toxicity, and resistance mechanisms of this compound and MEK inhibitors as single agents and in combination are crucial to fully assess the therapeutic potential of this novel inhibitor.
Comparative Analysis of Cnk1 Inhibitors in KRas Mutant Cancers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1) inhibitors, with a focus on their therapeutic potential in KRas mutant cancers. This document summarizes key performance data, outlines detailed experimental methodologies, and visualizes critical biological pathways and workflows.
Introduction to Cnk1 in KRas Mutant Cancers
Mutations in the KRAS gene are among the most prevalent oncogenic drivers in human cancers, including lung, colorectal, and pancreatic cancers.[1][2] The persistent signaling from mutant KRas drives tumor cell proliferation, survival, and metastasis.[1] Cnk1, a scaffold protein, plays a crucial role in enhancing the efficiency of Ras signaling pathways.[1][2] In KRas mutant cells, Cnk1 co-localizes with the oncoprotein at the plasma membrane, facilitating the activation of downstream effector pathways such as the Raf/Mek/Erk, Rho, and RalA/B signaling cascades.[1] This critical role of Cnk1 in sustaining oncogenic KRas signaling makes it an attractive therapeutic target.
Performance of Cnk1 Inhibitors
The primary focus of Cnk1 inhibitor development has been on small molecules that disrupt the interaction between Cnk1 and the plasma membrane, thereby preventing its co-localization with mutant KRas. This is often achieved by targeting the Pleckstrin Homology (PH) domain of Cnk1.[1]
Small Molecule Inhibitors vs. Genetic Knockdown
Two main approaches have been used to inhibit Cnk1 function: small molecule inhibitors and siRNA-mediated knockdown. Both methods have demonstrated the selective inhibition of growth and signaling in KRas mutant cancer cells with minimal effects on their wild-type counterparts.[1]
A key small molecule inhibitor, PHT-7.3 , and its analogs, PHT-7.0 and PHT-7.10 , have been developed to target the PH domain of Cnk1.[1] this compound has been identified as the most consistently active among these analogs.[1]
The following tables summarize the available quantitative data for these inhibitors and for Cnk1 siRNA knockdown.
Table 1: Comparative Efficacy of Cnk1 Inhibitors in KRas Mutant vs. Wild-Type Cancer Cell Lines
| Inhibitor/Method | Cell Line | KRas Status | Assay Type | IC50 / Effect on Growth | Reference |
| This compound | A549 | G12S | 2D Growth | ~25 µM | [1] |
| H441 | G12V | 2D Growth | ~30 µM | [1] | |
| HCT116 | G13D | 2D Growth | ~20 µM | [1] | |
| H1975 | WT | 2D Growth | >100 µM | [1] | |
| H1703 | WT | 2D Growth | >100 µM | [1] | |
| A549 | G12S | 3D Growth (Soft Agar) | ~10 µM | [1] | |
| H441 | G12V | 3D Growth (Soft Agar) | ~15 µM | [1] | |
| PHT-7.0 | A549 | G12S | 2D Growth | Active, less consistent than this compound | [1] |
| PHT-7.10 | A549 | G12S | 2D Growth | Active, less consistent than this compound | [1] |
| Cnk1 siRNA | A549 | G12S | 2D Growth | Significant Inhibition | [1] |
| H441 | G12V | 2D Growth | Significant Inhibition | [1] | |
| H1975 | WT | 2D Growth | Minimal Effect | [1] |
Table 2: Binding Affinities of Cnk1 PH Domain Inhibitors
| Compound | Target | Method | Binding Affinity (Kd) | Reference |
| This compound | Cnk1 PH Domain | Surface Plasmon Resonance | 4.7 µM | [1] |
| PHT-7.0 | Cnk1 PH Domain | Surface Plasmon Resonance | 10.9 µM | [1] |
| PHT-7.10 | Cnk1 PH Domain | Surface Plasmon Resonance | Data not specified | [1] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and to evaluate the efficacy of Cnk1 inhibitors, specific signaling pathways and experimental workflows are employed.
Caption: Cnk1-KRas Signaling Pathway.
Caption: Experimental Workflow for Cnk1 Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the analysis of Cnk1 inhibitors.
Cell Viability Assay (XTT)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., A549, H441, HCT116) in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the Cnk1 inhibitor (e.g., this compound) or control (DMSO) for 72 hours.
-
XTT Reagent Preparation: Prepare the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) solution according to the manufacturer's instructions, typically by mixing the XTT labeling reagent and the electron-coupling reagent.
-
Incubation: Add the XTT reagent to each well and incubate the plate for 2-4 hours at 37°C in a CO2 incubator.
-
Data Acquisition: Measure the absorbance of the formazan product at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 values by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Anchorage-Independent Growth Assay (Soft Agar)
This assay assesses the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of transformation.
-
Base Agar Layer: Prepare a 0.6% agar solution in complete medium and pour it into 6-well plates. Allow the agar to solidify.
-
Cell Suspension: Harvest and resuspend cells in complete medium.
-
Top Agar Layer: Prepare a 0.3% agar solution in complete medium and mix it with the cell suspension to a final concentration of 5,000-10,000 cells per well.
-
Plating: Carefully layer the cell-agar mixture on top of the solidified base agar layer.
-
Treatment: After the top layer solidifies, add medium containing the Cnk1 inhibitor or control on top.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 weeks, replacing the medium with fresh inhibitor or control every 3-4 days.
-
Staining and Quantification: Stain the colonies with crystal violet and count the number of colonies using a microscope.
Western Blot Analysis of Signaling Pathways
This technique is used to detect and quantify specific proteins in cell lysates to assess the impact of Cnk1 inhibition on downstream signaling.
-
Cell Lysis: Treat cells with the Cnk1 inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Erk, Erk, p-Akt, Akt, RhoA, RalA/B, Cnk1, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Conclusion
The available data strongly suggest that Cnk1 is a viable therapeutic target for KRas mutant cancers. The small molecule inhibitor this compound demonstrates selective inhibition of mutant KRas-driven cell growth and signaling, both in vitro and in vivo.[1] While this compound is the most well-characterized Cnk1 inhibitor to date, its analogs, PHT-7.0 and PHT-7.10, also show activity and warrant further investigation.[1] The comparative analysis presented in this guide, along with the detailed experimental protocols, provides a valuable resource for researchers working to advance the development of Cnk1-targeted therapies for these challenging cancers. Future work should focus on optimizing the potency and pharmacokinetic properties of Cnk1 inhibitors and exploring their efficacy in a broader range of KRas mutant tumor types.
References
PHT-7.3: A Comparative Guide to a Novel Inhibitor of Mutant KRAS Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel anti-cancer agent PHT-7.3, focusing on its cross-validation in various cancer cell lines and its performance relative to other therapeutic alternatives. This compound is a selective inhibitor of the Pleckstrin Homology (PH) domain of the Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1), a scaffold protein crucial for mutant KRAS signaling.[1][2] By binding to the Cnk1 PH domain, this compound disrupts the co-localization of Cnk1 with mutant KRAS at the plasma membrane, thereby inhibiting downstream signaling pathways and selectively blocking the growth of cancer cells harboring KRAS mutations.[1][3]
Performance Data of this compound in Cancer Cell Lines
The efficacy of this compound has been evaluated in a panel of non-small cell lung cancer (NSCLC) cell lines, demonstrating a clear selectivity for cells with KRAS mutations over those with wild-type KRAS. The inhibitory effects were assessed in both traditional 2D cell culture and 3D soft agarose culture, the latter being more representative of in vivo tumor growth.
This compound IC50 Values in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | KRAS Status | 2D Growth IC50 (µM)[4] | 3D Growth IC50 (µM)[4] |
| A549 | G12S | 28 ± 3 | 8 ± 1 |
| H441 | G12V | 35 ± 4 | 12 ± 2 |
| H358 | G12C | 42 ± 5 | 15 ± 3 |
| H2009 | G12A | >100 | 25 ± 4 |
| H2122 | G12C | >100 | 30 ± 5 |
| H1975 | WT | >100 | >100 |
| H1437 | WT | 75 ± 8 | >100 |
| H2023 | WT | 80 ± 9 | >100 |
| H1650 | WT | >100 | >100 |
| H1792 | WT | >100 | >100 |
Data is presented as the mean ± standard error of three determinations.
These results highlight that this compound is significantly more potent in inhibiting the anchorage-independent growth of mutant KRAS NSCLC cells in a 3D environment.
Comparison with Alternative Therapeutic Strategies
While direct head-to-head comparisons with other single-agent KRAS pathway inhibitors are not yet extensively published, the performance of this compound has been evaluated in combination with established targeted therapies, suggesting its potential to enhance current treatment regimens for KRAS-mutant cancers.
Combination Therapy in A549 Xenograft Model
In a xenograft model using the A549 (KRAS G12S) cell line, this compound demonstrated additive anti-tumor effects when combined with either the EGFR inhibitor erlotinib or the MEK inhibitor trametinib.[1] This suggests that targeting the Cnk1-KRAS interaction can be a complementary strategy to blocking other nodes in the KRAS signaling pathway.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mechanism of action of this compound.
Caption: General experimental workflow.
Experimental Protocols
Cell Viability Assays (2D and 3D)
1. 2D Cell Viability (MTT Assay):
-
Cell Seeding: Plate cancer cell lines in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (or control vehicle) for 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration.
2. 3D Cell Viability (Soft Agarose Assay):
-
Base Layer: Prepare a base layer of 0.6% agarose in complete medium in 6-well plates.
-
Cell Layer: Suspend cells in 0.3% agarose in complete medium and seed them on top of the base layer.
-
Treatment: Add this compound (or control vehicle) in the complete medium on top of the cell layer.
-
Incubation: Incubate the plates for 14-21 days, replenishing the medium with fresh drug every 3-4 days.
-
Colony Staining: Stain the colonies with crystal violet.
-
Quantification: Count the number and measure the size of the colonies.
-
Data Analysis: Determine the IC50 values based on the reduction in colony formation.
Western Blot Analysis for Downstream Signaling
-
Cell Lysis: Treat cells with this compound at various concentrations for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins in the KRAS signaling pathway (e.g., p-ERK, ERK, p-AKT, AKT, RalA/B-GTP, Rho-GTP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
References
Evaluating P-7.3 in Combination with Standard Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the investigational agent PHT-7.3 in the context of standard chemotherapy, addressing its potential as a combination therapy. Due to the current lack of published studies directly combining this compound with standard chemotherapeutic agents, this guide will focus on a detailed analysis of this compound's mechanism of action, its preclinical monotherapy data, and the scientific rationale for its potential use in combination with established chemotherapy regimens.
Introduction to this compound: A Novel KRAS-Targeting Agent
This compound is a selective inhibitor of the pleckstrin homology (PH) domain of the Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1).[1][2] Cnk1 is a scaffold protein that plays a crucial role in the signaling pathway of mutant KRAS, one of the most common oncogenes in human cancers, particularly in pancreatic and non-small cell lung cancers. By binding to the Cnk1 PH domain, this compound disrupts the co-localization of Cnk1 with mutant KRAS at the plasma membrane, thereby inhibiting downstream signaling pathways that drive tumor growth.[2][3] This targeted mechanism makes this compound a promising candidate for cancers harboring KRAS mutations, which are notoriously difficult to treat and often associated with resistance to conventional therapies.
Preclinical Monotherapy Performance of this compound
Preclinical studies have demonstrated the selective anti-tumor activity of this compound in cancer models with KRAS mutations. The available data from in vitro and in vivo experiments are summarized below.
Table 1: Summary of this compound Preclinical Monotherapy Data
| Experimental Model | Cancer Type | KRAS Mutation | Key Findings | Reference |
| A549 cell line | Non-small cell lung cancer | G12S | Inhibition of cell growth | [2] |
| H441 cell line | Non-small cell lung cancer | G12V | Inhibition of cell growth | [2] |
| A549 xenograft | Non-small cell lung cancer | G12S | Cytostatic antitumor activity | [1] |
| H441 xenograft | Non-small cell lung cancer | G12V | Cytostatic antitumor activity | [1] |
Note: This table summarizes available monotherapy data. No data on the combination of this compound with standard chemotherapy has been published.
Standard Chemotherapy Regimens
Standard-of-care chemotherapy for cancers with a high prevalence of KRAS mutations, such as pancreatic and non-small cell lung cancer, typically involves platinum-based drugs and antimetabolites.
Table 2: Overview of Relevant Standard Chemotherapy Agents
| Chemotherapy Agent | Class | Common Cancer Indications | Mechanism of Action |
| Gemcitabine | Antimetabolite | Pancreatic, Non-small cell lung | Inhibits DNA synthesis |
| Cisplatin | Platinum-based | Non-small cell lung, Head and Neck | Cross-links DNA, leading to apoptosis |
| Paclitaxel | Taxane | Non-small cell lung | Stabilizes microtubules, arresting the cell cycle |
Rationale for Combination Therapy
The distinct mechanisms of action of this compound and standard chemotherapy agents provide a strong rationale for their potential combination. While chemotherapy directly induces DNA damage or disrupts cell division in rapidly proliferating cells, this compound targets a specific oncogenic signaling pathway that drives this proliferation. A combination approach could therefore offer a multi-pronged attack on cancer cells, potentially leading to synergistic effects and overcoming mechanisms of resistance. For instance, KRAS mutations have been linked to resistance to platinum-based chemotherapy in lung cancer.[4] By inhibiting the mutant KRAS pathway, this compound could potentially re-sensitize these tumors to agents like cisplatin.
Experimental Protocols
This compound In Vivo Xenograft Study Protocol
The following is a representative protocol for evaluating the in vivo efficacy of this compound as a monotherapy, based on published research.[1]
-
Animal Model: Female NOD-SCID mice.
-
Tumor Implantation: Subcutaneous injection of human non-small cell lung cancer cells (A549 with KRAS G12S mutation or H441 with KRAS G12V mutation).
-
Treatment Group: this compound administered at a dose of 200 mg/kg via intraperitoneal (i.p.) injection.
-
Dosing Schedule: Daily injections for a duration of 20 days.
-
Control Group: Vehicle control administered on the same schedule.
-
Outcome Measures: Tumor volume measured regularly, and at the end of the study, tumors are excised and weighed. Downstream signaling molecules in tumor tissue can be analyzed by Western blot.
Visualizing Pathways and Workflows
Signaling Pathway of this compound
Caption: this compound inhibits the Cnk1 PH domain, preventing its co-localization with mutant KRAS and blocking downstream signaling.
Hypothetical Experimental Workflow for Combination Study
Caption: A proposed workflow for evaluating the efficacy of this compound in combination with standard chemotherapy in a preclinical model.
Conclusion and Future Directions
While direct experimental data is not yet available for the combination of this compound with standard chemotherapy, the existing preclinical monotherapy data and the distinct mechanisms of action provide a compelling scientific rationale for further investigation. Future preclinical studies following the proposed experimental workflow are warranted to determine if this combination can lead to enhanced anti-tumor efficacy and to identify potential synergistic interactions. Such studies would be a critical next step in evaluating the therapeutic potential of this compound as part of a combination regimen for KRAS-mutant cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An inhibitor of the pleckstrin homology domain of CNK1 selectively blocks the growth of mutant KRAS cells and tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. KRAS mutants confer platinum resistance by regulating ALKBH5 posttranslational modifications in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for PHT-7.3: A Guide for Laboratory Professionals
For immediate implementation, this guide provides essential safety and logistical information for the proper disposal of PHT-7.3, a selective inhibitor of the connector enhancer of kinase suppressor of Ras 1 (Cnk1) pleckstrin homology (PH) domain. Given the limited specific data on this compound's environmental fate and toxicity, a cautious approach treating the compound as hazardous is mandatory.
This document outlines the necessary procedural steps to ensure the safe handling and disposal of this compound waste in a laboratory setting, in alignment with general chemical safety principles and waste management regulations.
I. This compound Chemical and Physical Properties
A summary of the known properties of this compound is presented below. This information is crucial for understanding its potential hazards and for making informed decisions on its handling and disposal.
| Property | Value | Source |
| Chemical Formula | C₂₄H₂₃N₃O₃S | ChemicalBook |
| Molecular Weight | 433.52 g/mol | ChemicalBook |
| Appearance | Light yellow to yellow solid | ChemicalBook |
| Solubility | Soluble in DMSO (62.5 mg/mL) | ChemicalBook |
| Storage | Store at -20°C | MedChemExpress[1] |
II. Hazard Assessment and Safety Precautions
Due to the absence of a comprehensive Material Safety Data Sheet (MSDS) specifically for this compound, it must be handled as a potentially hazardous substance. General safety precautions for handling chemical compounds in a laboratory should be strictly followed.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses or goggles must be worn.
-
Lab Coat: A standard laboratory coat is mandatory to prevent skin contact.
Engineering Controls:
-
All handling of this compound powder should be performed in a chemical fume hood to avoid inhalation of dust particles.
In case of exposure:
-
Skin contact: Wash the affected area immediately with soap and plenty of water.
-
Eye contact: Rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and ensure they are comfortable for breathing.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
III. This compound Waste Segregation and Storage
Proper segregation and storage of chemical waste are critical to prevent accidental reactions and to ensure compliant disposal.
Waste Categorization: this compound waste should be classified as hazardous chemical waste . It should be further categorized as a non-halogenated organic solid .
Container Requirements:
-
Use a designated, leak-proof, and clearly labeled waste container.[2][3]
-
The container must be compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.
-
The original product container, if empty, can be used for waste collection after being properly relabeled as "Hazardous Waste: this compound".[4]
Labeling: The waste container must be labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Irritant," "Handle with Caution")
-
The date of waste accumulation.
Storage:
-
Store the waste container in a designated satellite accumulation area that is at or near the point of generation.[5][6]
-
The storage area should be cool, dry, and away from direct sunlight and incompatible materials such as strong acids and bases.[7]
IV. Disposal Procedures
Under no circumstances should this compound waste be disposed of in the regular trash or poured down the drain.[2] All hazardous chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Carefully transfer solid this compound waste into the designated hazardous waste container using a spatula or other appropriate tool inside a chemical fume hood.
-
For solutions of this compound in solvents like DMSO, collect the liquid waste in a separate, compatible container labeled for flammable liquid waste (if the solvent is flammable). Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Container Management:
-
Keep the waste container securely closed at all times, except when adding waste.[2]
-
Do not overfill the container. Leave at least 10% headspace to allow for expansion.
-
-
Request for Pickup:
-
Once the waste container is full or the experiment is complete, arrange for waste pickup through your institution's EHS department by submitting a hazardous waste pickup request.
-
V. Decontamination of Labware
-
Reusable Labware: Glassware and other reusable equipment that has come into contact with this compound should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone) in a fume hood. The solvent rinsate must be collected and disposed of as hazardous liquid waste. After the initial solvent rinse, the labware can be washed with soap and water.
-
Disposable Labware: Contaminated disposable items such as pipette tips, tubes, and gloves should be placed in the designated solid hazardous waste container for this compound.
VI. Spill Management
In the event of a spill:
-
Evacuate the immediate area if the spill is large or if there is a risk of airborne dust.
-
Wear appropriate PPE , including gloves, eye protection, and a lab coat. For larger spills, respiratory protection may be necessary.
-
Contain the spill using a chemical spill kit with appropriate absorbent materials.
-
For solid spills: Gently cover the spill with an absorbent material to prevent it from becoming airborne. Carefully sweep the material into a designated hazardous waste container.
-
For liquid spills (solutions): Absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Place the used absorbent material into the hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.
Disclaimer: This document provides general guidance for the disposal of this compound based on standard laboratory safety practices. It is not a substitute for a formal risk assessment and compliance with your institution's specific waste disposal policies and local regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific instructions and requirements.
Logical Flow for this compound Disposal
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. vumc.org [vumc.org]
- 3. acewaste.com.au [acewaste.com.au]
- 4. orf.od.nih.gov [orf.od.nih.gov]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. assets.greenbook.net [assets.greenbook.net]
Personal protective equipment for handling PHT-7.3
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling P-H-T-7.3. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining experimental integrity.
I. Personal Protective Equipment (PPE)
While PHT-7.3 is not classified as a hazardous substance, standard laboratory chemical handling precautions should be strictly followed.[1] The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves | Prevents skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes. |
| Body Protection | Laboratory coat | Protects from contamination of personal clothing. |
| Respiratory Protection | Not required under normal use with adequate ventilation. Use a NIOSH-approved respirator if dust or aerosols are generated. | Prevents inhalation of airborne particles. |
II. Handling and Storage
Proper handling and storage are crucial for maintaining the stability and integrity of this compound.
A. Handling:
-
Avoid contact with skin and eyes.[1]
-
Avoid inhalation of dust or aerosols.
-
Work in a well-ventilated area or under a chemical fume hood.[1]
-
Wash hands thoroughly after handling.
B. Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Protect from light.
III. Accidental Exposure and Spills
In the event of accidental exposure or a spill, follow these procedures immediately.
A. First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention if irritation persists. |
| Skin Contact | Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. Seek medical attention if irritation develops. |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
B. Spill Cleanup:
-
Evacuate the area of all non-essential personnel.
-
Ventilate the area.
-
Wear appropriate PPE as outlined in Section I.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for disposal.
-
Clean the spill area with soap and water.
IV. Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.
-
Unused Product: Dispose of as chemical waste through a licensed professional waste disposal service.
-
Contaminated Materials: Absorbent materials, gloves, and other disposable PPE used during handling or cleanup should be collected in a sealed container and disposed of as chemical waste.
V. Experimental Workflow and Safety Integration
The following diagram illustrates the integration of safety checkpoints into a typical experimental workflow involving this compound.
VI. Logical Relationship of Safety Procedures
The following diagram illustrates the logical hierarchy and relationship between the different safety procedures outlined in this guide.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
